(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid chemical structure and properties
Executive Summary (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 2377611-41-9) is a highly functionalized, tetra-substituted aryl building block designed for advanced medicinal chemistry applications. Its unique s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 2377611-41-9) is a highly functionalized, tetra-substituted aryl building block designed for advanced medicinal chemistry applications. Its unique substitution pattern—featuring a boronic acid moiety flanked by fluoro and methoxy groups, with a reactive formyl handle in the meta position—makes it a critical scaffold for synthesizing sterically congested biaryls and fragment-based drug candidates. This guide details its structural dynamics, synthetic accessibility via directed ortho-lithiation, and utility in divergent synthesis.
Structural Characterization & Chemical Identity[1]
The molecule is defined by a 1,2,3,6-substitution pattern on the benzene ring, creating a dense steric and electronic environment. The positioning of the fluoride (C2) and methoxide (C6) groups adjacent to the boronic acid (C1) significantly influences its reactivity in cross-coupling reactions.
Property
Data
IUPAC Name
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
CAS Number
2377611-41-9
Molecular Formula
C₈H₈BFO₄
Molecular Weight
197.96 g/mol
SMILES
COc1ccc(C=O)c(F)c1B(O)O
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Structural Dynamics
The C1-boronic acid is "sandwiched" between the C2-fluoro and C6-methoxy groups. This ortho-ortho' disubstitution creates steric bulk that protects the C-B bond from premature protodeboronation but requires specialized catalytic systems for efficient Suzuki-Miyaura coupling. The C3-formyl group is electronically decoupled from the boronic acid but serves as a versatile handle for downstream diversification.
Figure 1: Structural connectivity and functional group interplay. The C1 position is sterically shielded by C2 and C6 substituents.
Synthetic Methodology
The synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is non-trivial due to the crowded substitution pattern. The most reliable route utilizes Directed Ortho-Lithiation (DoM) , exploiting the cooperative directing effects of the fluorine and methoxy groups on a protected benzaldehyde precursor.
Core Protocol: Directed Ortho-Lithiation
Precursor: 2-Fluoro-4-methoxybenzaldehyde.
Logic: The C3 position of the precursor (which becomes C1 in the boronic acid product) is situated between the Fluorine and Methoxy groups. Both groups strongly direct lithiation to this position (F via inductive acidification, OMe via coordination), making it the exclusive site of deprotonation.
Step-by-Step Workflow
Protection: Convert 2-Fluoro-4-methoxybenzaldehyde to its acetal (e.g., using ethylene glycol) to protect the aldehyde from nucleophilic attack by the lithiating agent.
Lithiation: Treat the acetal with n-Butyllithium (or TMP-Li for milder conditions) at -78°C in THF. The lithium selectively installs at the position between F and OMe.
Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)₃).
Hydrolysis: Acidic workup (HCl) simultaneously deprotects the acetal back to the aldehyde and hydrolyzes the boronate ester to the free boronic acid.
Figure 2: Synthetic pathway via cooperative directed ortho-lithiation.
Reactivity & Applications
Suzuki-Miyaura Coupling Challenges
Due to the steric bulk at C2 (F) and C6 (OMe), standard palladium protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or proceed slowly.
Recommendation: Use highly active precatalysts containing bulky, electron-rich phosphine ligands such as XPhos Pd G3 or SPhos Pd G3 .
Base Selection: Use bases like K₃PO₄ or Cs₂CO₃ in aqueous dioxane or THF to facilitate transmetallation without causing protodeboronation.
Divergent Synthesis (Fragment-Based Design)
This scaffold allows for "Orthogonal Functionalization":
Path A (Suzuki): Coupling of the boronic acid to a heteroaryl halide builds the biaryl core.
Path B (Reductive Amination): The formyl group remains intact during coupling (if non-nucleophilic bases are used) and can subsequently be reacted with amines to install solubilizing tails or specific binding elements.
Figure 3: Divergent synthetic utility of the scaffold.
Handling, Stability & Safety
Stability Profile
Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible; adding water or base during reactions regenerates the monomeric acid.
Oxidation: The formyl group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).
Protodeboronation: The steric strain makes the C-B bond slightly labile under highly acidic conditions or high temperatures (>100°C) in protic solvents.
Storage: Keep at 2–8°C, strictly anhydrous until use.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of dust.
References
PubChem Compound Summary. (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS 2377611-41-9). National Center for Biotechnology Information. Available at: [Link]
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid stability and handling).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Reference for catalyst selection in sterically hindered systems).
Molecular weight and formula of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
This guide provides an in-depth technical analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid , a highly specialized organoboron intermediate used in advanced medicinal chemistry. Part 1: Molecular Identity & Phy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid , a highly specialized organoboron intermediate used in advanced medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profile
This compound represents a "privileged scaffold" in drug discovery, combining a reactive boronic acid handle with a dense, regiospecific substitution pattern (fluoro, formyl, methoxy) that imparts unique electronic and steric properties to biaryl systems.
Core Data Summary
Attribute
Specification
Chemical Name
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
CAS Registry Number
2377611-41-9
Molecular Formula
C₈H₈BFO₄
Molecular Weight
197.96 g/mol
Exact Mass
198.0503 Da
SMILES
COc1ccc(C=O)c(F)c1B(O)O
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Purity Standard
Typically ≥95% (HPLC/Titration)
Structural Analysis
The molecule features a trisubstituted benzene ring where the positioning of substituents is critical for its synthetic utility:
Position 1 (Boronic Acid): The site of transmetallation in cross-coupling reactions.
Position 2 (Fluoro): Provides metabolic stability (blocking oxidation) and electronic modulation.
Position 3 (Formyl): An orthogonal reactive handle (aldehyde) allowing for post-coupling derivatization via reductive amination or olefination.
Position 6 (Methoxy): An electron-donating group that influences the acidity of the boronic acid and the electronics of the resulting biaryl system.
Part 2: Synthesis & Preparation Protocols
The synthesis of this compound is non-trivial due to the need for regioselective functionalization on a crowded aromatic ring. The most reliable route utilizes Directed Ortho Lithiation (DoM) , exploiting the cooperative directing effects of the fluoro and methoxy groups.
Retrosynthetic Logic
The target molecule places the boron atom directly between the fluoro and methoxy groups. This position (C3 of the starting material) is the most acidic site on the ring due to the inductive withdrawal of fluorine and the coordination ability of the methoxy oxygen.
Regioselective Lithiation (DoM):
The protected intermediate is treated with a strong base. The proton between the Fluorine and Methoxy groups (C3) is removed selectively.
Reagents: n-Butyllithium (n-BuLi) or LDA, THF, -78°C.
Mechanism: The Li atom coordinates to the methoxy oxygen and fluorine, stabilizing the anion at the ortho position (the "cooperative effect").
Electrophilic Boronation:
The lithiated species is quenched with a borate ester.
Reagents: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.
Process: Add borate at -78°C, then allow to warm to room temperature.
Hydrolysis & Deprotection:
Acidic workup simultaneously cleaves the boronate ester to the boronic acid and removes the acetal protection to restore the formyl group.
Reagents: 2M HCl or NH₄Cl(aq).
Visual Synthesis Pathway
Caption: Directed Ortho Lithiation strategy leveraging cooperative directing groups to install boron regioselectively.
Part 3: Applications in Drug Discovery
This boronic acid is primarily used as a building block in Suzuki-Miyaura Cross-Coupling reactions to construct biaryl scaffolds found in kinase inhibitors and GPCR modulators.
Orthogonal Functionalization
Unlike standard phenylboronic acids, the presence of the 3-formyl group allows for "divergent synthesis." After the Suzuki coupling attaches the ring to a core scaffold, the aldehyde remains available for:
Reductive Amination: To install solubilizing amine tails.
Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.
Heterocycle Formation: Condensation with hydrazines or amines to form fused systems (e.g., phthalazines).
Elagolix and GnRH Antagonists
Research indicates this specific substitution pattern (2-fluoro-6-methoxyphenyl) is a key pharmacophore in GnRH antagonists like Elagolix . The formyl variant serves as a versatile precursor for generating analogs where the side chain needs modification during SAR (Structure-Activity Relationship) studies.
Suzuki Coupling Protocol (General)
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
Solvent: Dioxane/Water (4:1) or DMF.
Temperature: 80-100°C.
Note: The steric bulk of the ortho-fluoro and ortho-methoxy groups may require highly active catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) for efficient coupling.
Part 4: Stability & Handling (Safety)
Stability Profile
Protodeboronation: Boronic acids with ortho-substituents (especially electron-rich ones like methoxy) are susceptible to protodeboronation (loss of the boron group) under high heat or strong basic conditions.
Mitigation: Use mild bases (K₃PO₄) and anhydrous conditions if yield is low.
Dehydration: Can spontaneously form the cyclic anhydride (boroxine) trimer upon storage. This is reversible in aqueous media and does not affect reactivity.
Oxidation: The aldehyde is sensitive to air oxidation to the carboxylic acid over time. Store under nitrogen/argon.
Storage Requirements
Temperature: 2-8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Container: Tightly sealed glass vial; avoid prolonged exposure to moisture.
References
Combi-Blocks Inc. (2024). Product Monograph: (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, Catalog No.[1][2] QZ-2871. Retrieved from
Arctom Scientific. (2024). Chemical Data Sheet: CAS 2377611-41-9. Retrieved from
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.
PubChem. (2024).[3] Compound Summary: Boronic Acid Derivatives. National Library of Medicine. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safety & Handling of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Document Control:
Version: 1.0 (Technical Advisory)
Applicability: R&D Synthesis, Drug Discovery (Kinase Inhibitor Scaffolding)
Status: Novel Chemical Entity (NCE) Handling Protocols
Executive Summary & Compound Profile
Identity: (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Chemical Class: Trisubstituted Phenylboronic Acid / Benzaldehyde Derivative
CAS Number: Not widely listed (Treat as NCE)
Molecular Formula: C₈H₈BFO₄ (Assuming boronic acid form) | MW: ~197.96 g/mol
Scientific Significance:
This compound is a high-value "linchpin" scaffold in medicinal chemistry. The unique substitution pattern offers three distinct vectors for elaboration:
Boronic Acid (C-1): Enables Suzuki-Miyaura cross-coupling to build biaryl cores.
Formyl Group (C-3): A reactive handle for reductive amination, Wittig olefination, or heterocycle formation.
Fluoro/Methoxy (C-2/C-6): These ortho-substituents exert steric and electronic influence, often used to lock conformation (atropisomerism control) or modulate metabolic stability in final drug candidates.
Hazard Analysis & Toxicology (SAR-Based)
As a specific SDS is likely unavailable for this exact isomer, we apply Structure-Activity Relationship (SAR) analysis to derive the safety profile.
Functional Group
Associated Hazard
Mechanism of Action
Boronic Acid
Irritant (Skin/Eye/Resp)
Lewis acidic boron interacts with mucous membranes; potential for reversible inhibition of serine proteases.
Formyl (Aldehyde)
Sensitizer / Reactive
Electrophilic carbonyl can cross-link proteins (Schiff base formation), leading to contact dermatitis (H317). Susceptible to autoxidation.
Fluorine
Metabolic Stability
C-F bond is generally stable, but increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.
Physical State
Dust Explosion Hazard
Like most organic solids, fine dust dispersed in air poses a deflagration risk.
H317: May cause an allergic skin reaction (Due to aldehyde moiety).
Storage, Stability & Degradation Chemistry
This compound is metastable . Improper storage leads to two primary degradation pathways that render the reagent useless for precise stoichiometry.
The Degradation Pathways
Dehydration (Boroxine Formation): Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible but alters the effective molecular weight.
Autoxidation (Aldehyde → Acid): The C-3 formyl group is susceptible to aerobic oxidation, converting it to the corresponding benzoic acid derivative. This is irreversible .
Protodeboronation: Facilitated by the electron-rich methoxy group and the electron-withdrawing fluorine, the C-B bond can hydrolyze under basic/aqueous conditions, replacing the boron with a proton.
Storage Protocol
Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).
Atmosphere:Argon backfill is mandatory. The aldehyde is air-sensitive.
Container: Amber glass (light protection) with a Teflon-lined cap.
Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite) to prevent hydrolysis-induced clumping.
The following workflow is designed to maximize safety and yield, specifically addressing the instability of the formyl group during cross-coupling.
Visual Workflow: Safety & Logic
Figure 1: Operational workflow emphasizing oxygen exclusion and pH control to preserve the aldehyde functionality.
Step-by-Step Methodology
1. Solvent Preparation (The "Freeze-Pump-Thaw" Alternative):
Why: Oxygen poisons Pd catalysts and oxidizes the aldehyde.
Protocol: Sparge the solvent mixture (typically Dioxane/Water 4:1) with Argon for at least 30 minutes. Do not skip this step.
2. Base Selection (Critical):
Why: Strong bases (NaOH, KOH) can trigger the Cannizzaro reaction on the formyl group (disproportionation to alcohol/acid) or accelerate protodeboronation.
Protocol: Use milder inorganic bases such as Potassium Phosphate (K₃PO₄) or Sodium Bicarbonate (NaHCO₃) . Avoid alkoxides.
3. Reaction Setup:
Load the boronic acid, aryl halide partner, and base into the flask.
Add the Pd catalyst last (e.g., Pd(dppf)Cl₂ · DCM).
Safety: Weigh the boronic acid in a fume hood with a static-dissipative balance. Wear nitrile gloves (double-gloving recommended due to aldehyde sensitization risk).
4. Temperature Control:
Boronic acids with ortho-substituents (Fluoro/Methoxy) are sterically hindered.
Protocol: Heat to 80°C. Do not exceed 100°C, as thermal decomposition of the formyl group becomes significant.
5. Workup:
Acidify carefully to pH ~6-7.
Warning: Do not use strong oxidizers (e.g., bleach) to clean glassware immediately, as this may react violently with residual organic residues.
Emergency Response & Waste Management
Emergency Procedures
Eye Contact: Immediate irrigation with water for 15 minutes.[1] Boronic acids bind to carbohydrates; saline solution is preferred if available.
Skin Contact: Wash with soap and water.[1][3] Do not use alcohol , as this increases skin permeability and may facilitate aldehyde absorption.
Spill Cleanup: Dampen the solid with water to prevent dust formation before sweeping. Treat as a hazardous chemical waste.
Waste Disposal (Boron & Fluorine Specifics)
Segregation: Do not mix with strong oxidizers or strong acids.
Stream: Halogenated Organic Waste (due to Fluorine content).
Neutralization: While no specific neutralization is required for the boronic acid itself, ensure the aldehyde is not mixed with amines in the waste container to prevent exothermic polymerization.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and handling).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Source for protodeboronation mechanisms).
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Formylphenylboronic acid. Link (Used as a surrogate for hazard classification of formyl-boronic acids).
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link (Standard for GHS classification logic).
CAS number and identifiers for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
An In-depth Technical Guide to (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid and its Isomeric Relatives: Synthesis, Identification, and Application in Drug Discovery Authored by a Senior Application Scientist This tech...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid and its Isomeric Relatives: Synthesis, Identification, and Application in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and applications of fluorinated and formylated methoxyphenylboronic acids, with a special focus on the structural isomers related to (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Challenge of Isomer Identification
Chemical Identifiers and Physicochemical Properties of Related Isomers
A comparative summary of the key identifiers and properties of commercially available and documented isomers is presented below. This allows for a clear distinction between these related compounds.
The synthesis of substituted phenylboronic acids typically involves the lithiation of a corresponding substituted benzene derivative followed by quenching with a trialkyl borate. The resulting boronic ester is then hydrolyzed to yield the desired boronic acid.
A general synthetic workflow is illustrated below:
Caption: General workflow for the synthesis of substituted phenylboronic acids.
For the synthesis of a specific isomer like 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a common method involves reacting 2-chloro-6-fluoroanisole with n-butyllithium to form a lithiated derivative, which is then reacted with trimethyl borate.[7] This is followed by hydrolysis to yield the final product.[7] The yield of such reactions can be greater than 90%.[7]
Applications in Drug Discovery and Organic Synthesis
Boronic acids are versatile building blocks in organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Their stability, low toxicity, and versatile reactivity make them invaluable in the synthesis of complex organic molecules, including pharmaceuticals.[8]
Role as Key Intermediates in Pharmaceutical Synthesis
Elagolix Intermediate : 2-Fluoro-3-methoxyphenylboronic acid (CAS 352303-67-4) is a critical intermediate in the synthesis of Elagolix.[9] Elagolix is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor used for treating conditions like endometriosis and uterine fibroids.[9] The fluorinated aromatic structure and the boronic acid functional group make it ideal for cross-coupling reactions in the construction of Elagolix's complex molecular architecture.[9]
Modulators of GABAa Receptors and Kinase Inhibitors : 2-Fluoro-6-methoxyphenylboronic acid is used as a reactant in the preparation of functionally selective allosteric modulators of GABAa receptors and inhibitors of the checkpoint kinase Wee1.
Versatility in Organic Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The general mechanism is depicted below:
Caption: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids in Medicinal Chemistry
The incorporation of boron, particularly as a boronic acid functional group, has led to the development of several FDA-approved drugs.[10][11] Bortezomib, a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug approved by the FDA in 2003.[10] The unique electronic properties of boronic acids allow them to act as Lewis acids, enabling interactions with biological targets.[8]
Safety and Handling
Substituted phenylboronic acids, such as 2-Fluoro-3-methoxyphenylboronic acid, may cause skin and eye irritation and respiratory irritation.[2] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling these compounds. They are typically stored in a cool, dry place.
Conclusion
References
PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
2a biotech. (n.d.). (3-FLUORO-2-FORMYL-6-METHOXYPHENYL)BORONIC ACID. Retrieved from [Link]
Molbase. (n.d.). (2-FLUORO-6-METHOXYPHENYL)BORONIC ACID. Retrieved from [Link]
Nowak, B., Gawdzik, B., & Kamiński, K. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Molecules, 27(11), 3465. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Silva, F., Sousa, J., & Costa, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3247. [Link]
Singh, S., Kumar, A., & Sharma, S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(7), 645. [Link]
Das, B. C., Das, S., & Al-Deyab, S. S. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1507. [Link]
Stability of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid in Solution: A Guide for Drug Development Professionals
An In-Depth Technical Guide Abstract (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis, particularly in Suzu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of its boronic acid moiety, influenced by a complex substitution pattern, presents unique stability challenges in solution. This guide provides a comprehensive technical overview of the factors governing the stability of this reagent, detailing its primary degradation pathways—protodeboronation, boroxine formation, and intramolecular interactions. We present field-proven experimental protocols for assessing stability using NMR and HPLC, explain the causality behind methodological choices, and offer strategies to mitigate degradation, ensuring robust and reproducible results in research and development settings.
Introduction: The Double-Edged Sword of Reactivity
Arylboronic acids are indispensable tools in modern drug discovery, enabling the efficient construction of carbon-carbon bonds.[1] The title compound, (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid, is a prime example of a sophisticated intermediate, featuring a strategic arrangement of substituents:
An ortho-fluoro group, which can modulate electronic properties and pKa.[2]
An ortho-methoxy group, influencing steric hindrance and electronic donation.
A meta-formyl group, a powerful electron-withdrawing group and a handle for further derivatization.
This unique combination of functional groups, while offering vast synthetic possibilities, also creates a delicate balance that governs the compound's stability in solution. Understanding and controlling this stability is not merely an academic exercise; it is critical for reaction efficiency, reproducibility, and the purity of the final active pharmaceutical ingredient (API). This guide dissects the competing chemical equilibria at play and provides a practical framework for managing this reagent's solution-state behavior.
The Structural Context: Substituent Effects on the Boronic Acid Moiety
The stability of a phenylboronic acid is fundamentally tied to the electronic and steric nature of its substituents.[3] The Lewis acidity of the boron atom is a key determinant of its susceptibility to degradation.[2]
Substituent
Position
Electronic Effect
Predicted Impact on Stability
Fluoro
ortho to Boron
Strong -I (Inductive), Weak +M (Mesomeric)
Increases Lewis acidity of boron, potentially accelerating nucleophilic attack (e.g., hydrolysis, protodeboronation).[2]
Formyl
meta to Boron
Strong -I, -M
Significantly increases the electrophilicity of the aromatic ring and the Lewis acidity of the boron atom. This strongly promotes susceptibility to protodeboronation.
Methoxy
ortho to Boron
Weak -I, Strong +M
Electron-donating effect can partially counteract the electron-withdrawing groups, but its steric bulk may influence the conformation of the boronic acid group and its access to reagents.
The cumulative effect of these groups is a highly electron-deficient boronic acid, predisposing it to several degradation pathways, which often compete with the desired synthetic reaction.
Primary Degradation Pathways in Solution
Three primary, often interconnected, degradation pathways must be considered when handling (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid in solution.
Figure 1: Competing degradation pathways for the title boronic acid in solution.
Protodeboronation: The Irreversible Loss of Function
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This is an undesired side reaction in cross-coupling, as it irreversibly consumes the starting material.[5][6] The reaction can proceed via both acid- and base-catalyzed mechanisms.[4][7]
Mechanism: The strong electron-withdrawing nature of the fluoro and formyl substituents makes the ipso-carbon more susceptible to protonation, particularly under acidic conditions.[8] Under basic conditions, the formation of the more nucleophilic boronate anion can also lead to facile protodeboronation.[6][7]
Causality: For this specific molecule, the high electrophilicity of the aromatic ring makes protodeboronation a significant risk, especially in aqueous or protic solvents (e.g., methanol, water) used in many Suzuki coupling protocols.
Boroxine Formation: The Reversible Deactivation
In solution and in the solid state, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[1][9]
Mechanism: This is a condensation equilibrium. The reaction is driven by the removal of water, which can be facilitated by high concentrations, aprotic solvents, or heat.[10][11] While boroxines can act as a source of the monomeric boronic acid in some coupling reactions, their formation alters the stoichiometry and can complicate reaction kinetics.
Causality: When preparing stock solutions in aprotic solvents like THF or dioxane, be aware that a significant portion of the reagent may exist as the less active boroxine trimer. Electron-donating groups tend to favor boroxine formation, but the equilibrium is highly dependent on the specific conditions.[10]
Intramolecular Interactions: The ortho-Formyl Effect
The presence of an ortho-formyl group introduces the possibility of a tautomeric equilibrium between the open-chain aldehyde and a cyclic benzoxaborole derivative.[12]
Mechanism: The aldehyde carbonyl can undergo nucleophilic attack by one of the boronic acid hydroxyl groups, forming a five-membered ring. This equilibrium is highly pH-dependent.[12]
Causality: While this cyclization can protect the boronic acid from other degradation pathways, the resulting benzoxaborole has different reactivity, solubility, and chromatographic properties. This can lead to confusing analytical results and altered performance in subsequent reactions.
Experimental Workflow for Stability Assessment
A self-validating system for assessing stability involves a multi-pronged approach, typically starting with NMR for structural elucidation followed by HPLC for precise quantification over time.
Figure 2: A generalized experimental workflow for conducting a solution stability study.
Protocol 1: Assessing Stability by ¹H NMR Spectroscopy
Rationale: NMR provides unambiguous structural information, allowing for the simultaneous monitoring of the parent compound and the formation of degradation products like the protodeboronated species. It is the ideal tool for initial screening and product identification.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~5 mg of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid into an NMR tube.
Solubilization: Add 600 µL of a deuterated solvent of interest (e.g., DMSO-d₆, CD₃CN, or a buffered D₂O solution). Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
Initial Spectrum (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Note the chemical shifts of key protons: the aldehyde proton (~10 ppm), aromatic protons, and the methoxy protons (~3.9 ppm).
Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, 40°C, protected from light).
Data Analysis: Monitor the decrease in the integral of the parent compound's signals relative to the internal standard. Look for the appearance of new signals corresponding to the protodeboronated product (loss of the B(OH)₂ group will cause shifts in the aromatic region).
Protocol 2: Quantitative Stability Analysis by RP-HPLC
Rationale: HPLC with UV detection is the gold standard for quantitative analysis, providing superior sensitivity and separation for calculating degradation kinetics. The primary challenge with boronic acids is preventing on-column hydrolysis.[13][14]
Step-by-Step Methodology:
System & Column: Use an HPLC system with a UV detector (monitor at ~254 nm). A key to success is using a column with low silanol activity to minimize on-column degradation. A Waters XTerra MS C18 or similar is a proven choice.[13][15]
Mobile Phase: Start with a simple gradient of Acetonitrile and Water. Crucially, avoid acidic modifiers like formic or trifluoroacetic acid in initial runs , as they can aggressively promote protodeboronation.[13] A neutral or slightly basic mobile phase may be necessary.[16]
Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile (ACN).[15][16] This is a critical step to ensure the sample is stable in the vial before injection.
Stability Study Setup:
Prepare a stock solution (~1 mg/mL) of the boronic acid in the test solvent (e.g., ACN, DMSO, reaction buffer).
Incubate the solution under test conditions.
At each time point, withdraw an aliquot, dilute it into the aprotic sample diluent (ACN), and inject immediately.
Data Analysis: Calculate the percentage of the parent peak area remaining at each time point relative to t=0.
Data Interpretation and Mitigation Strategies
Condition
Primary Risk
Recommended Mitigation Strategy
Aqueous/Protic Solvents (MeOH, H₂O)
Protodeboronation
Use anhydrous solvents where possible. If water is required, buffer the solution to a neutral or slightly basic pH and use the boronic acid immediately after dissolution. Consider using the corresponding boronic ester (e.g., pinacol ester) which can exhibit greater stability.[6]
Acidic pH (< 5)
Protodeboronation
Avoid acidic conditions. If an acid is required for a subsequent step, ensure the boronic acid has been consumed first.
High Concentration in Aprotic Solvents (THF, Dioxane)
Boroxine Formation
Use dilute solutions. If a stock solution is prepared, allow it to stand or gently warm it to help re-establish the monomer-trimer equilibrium before use.
Long-Term Storage in Solution
General Decomposition
Store solutions cold (-20°C), protected from light, and under an inert atmosphere (N₂ or Ar). For long-term storage, storing as a solid is strongly preferred.
HPLC Analysis
On-column Hydrolysis/ Protodeboronation
Use a column with low silanol activity and avoid acidic mobile phase additives. Use ACN as the sample diluent.[13][15]
Conclusion
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a valuable but sensitive reagent. Its stability in solution is governed by a dynamic interplay between protodeboronation, boroxine formation, and potential intramolecular cyclization. Researchers and drug development professionals can ensure the success of their synthetic campaigns by understanding these underlying mechanisms, employing robust analytical methods to monitor stability, and implementing proactive mitigation strategies. Careful control of solvent, pH, concentration, and temperature is paramount to harnessing the full synthetic potential of this versatile building block.
References
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]
Journal of the American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
Wikipedia. Protodeboronation. Available at: [Link]
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
The Journal of Organic Chemistry. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: [Link]
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]
LOCKSS. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Available at: [Link]
PubMed. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Available at: [Link]
MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Available at: [Link]
ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Available at: [Link]
ResearchGate. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Available at: [Link]
PMC. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Available at: [Link]
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
PubChem. 2-Fluoro-3-methoxyphenylboronic acid. Available at: [Link]
ResearchGate. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Available at: [Link]
PMC. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Available at: [Link]
Literature review of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid synthesis
An In-depth Technical Guide to the Synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid For Researchers, Scientists, and Drug Development Professionals Abstract (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a key building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for diverse chemical transformations. This guide provides a comprehensive overview of the synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights. The primary route discussed involves a multi-step sequence beginning with the formylation of a readily available starting material, followed by a directed ortho-lithiation and subsequent borylation. This technical paper offers field-proven insights to enable the successful and efficient synthesis of this important organoboron compound.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and organic electronic materials.[2] The specific substitution pattern of (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid, featuring an electron-withdrawing fluorine atom, a reactive formyl group, and an electron-donating methoxy group, makes it a highly versatile intermediate for creating intricate molecular architectures.
The strategic placement of these functional groups allows for sequential and site-selective reactions. The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, the aldehyde can undergo a myriad of transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, and the fluoro and methoxy groups modulate the electronic properties and steric environment of the aromatic ring.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid suggests a disconnection at the carbon-boron bond. This leads back to a lithiated or Grignard intermediate, which can be trapped with a borate ester. The regioselective introduction of the boron moiety is crucial. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity, where a functional group directs the deprotonation of a nearby ortho-proton. In this case, the methoxy group can act as a directing group.
However, the presence of the formyl group is problematic for organometallic intermediates, as they would readily add to the aldehyde. Therefore, the formyl group should be introduced after the borylation step, or the borylation should be performed on a precursor where the aldehyde is either absent or protected. A plausible forward synthesis involves the formylation of a suitable precursor, followed by a directed ortho-lithiation and borylation.
A proposed synthetic pathway is as follows:
Formylation of 2-fluoro-5-methoxyanisole.
Directed ortho-lithiation of the resulting aldehyde.
Borylation of the organolithium intermediate with a trialkyl borate.
Hydrolysis to afford the final boronic acid.
This strategy leverages the directing ability of the methoxy group and the ortho-activating effect of the fluorine atom to achieve the desired substitution pattern.
Synthetic Strategies and Mechanistic Insights
The synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid can be approached through a few key transformations. The most logical and efficient route involves the careful orchestration of electrophilic aromatic substitution and directed ortho-metalation.
Step 1: Formylation of the Aromatic Ring
The introduction of a formyl group onto an aromatic ring can be achieved through various methods. For electron-rich aromatic systems like fluoro- and methoxy-substituted benzenes, the Rieche formylation is a suitable choice.[3][4] This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as TiCl₄ or SnCl₄.[5][6]
The proposed mechanism for the Rieche formylation involves the formation of a dichloromethyl cation equivalent, which acts as the electrophile in an electrophilic aromatic substitution reaction. The Lewis acid activates the dichloromethyl methyl ether, facilitating the departure of the methoxy group and generating the reactive electrophile. The aromatic ring then attacks this electrophile, followed by rearomatization. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde.
Alternatively, the Vilsmeier-Haack reaction could be considered, although it is typically more effective for highly activated aromatic systems.
Step 2: Directed ortho-Lithiation and Borylation
With the formyl group in place, the next critical step is the regioselective introduction of the boronic acid moiety. Directed ortho-lithiation is a powerful technique for this purpose.[7] In this reaction, a heteroatom-containing directing group on the aromatic ring coordinates to an organolithium base (typically n-butyllithium or lithium diisopropylamide), directing the deprotonation of the adjacent ortho-proton.
In the case of a 2-fluoro-3-formyl-6-methoxyphenyl precursor, both the methoxy and formyl groups could potentially direct the lithiation. However, the methoxy group is a well-established and effective directing group. The fluorine atom also acidifies the ortho-protons, facilitating their removal. The lithiation is expected to occur at the position ortho to the methoxy group and meta to the formyl group, which is the desired C2 position.
The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate.[8][9] This reaction forms a boronate ester intermediate.
The choice of base and reaction temperature is critical to avoid side reactions, such as the addition of the organolithium reagent to the formyl group. Performing the reaction at low temperatures (e.g., -78 °C) is essential.[8]
Step 3: Hydrolysis to the Boronic Acid
The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is typically achieved by treating the reaction mixture with an aqueous acid, such as hydrochloric acid.[9] The acidic workup protonates the boronate ester, leading to the release of the corresponding alcohol and the formation of the boronic acid.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a practical guide for the synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Protocol 1: Rieche Formylation of 1-Fluoro-4-methoxybenzene
This protocol describes the formylation of 1-fluoro-4-methoxybenzene to yield 2-fluoro-5-methoxybenzaldehyde.
Materials:
1-Fluoro-4-methoxybenzene
Dichloromethyl methyl ether (Cl₂CHOMe)
Titanium(IV) chloride (TiCl₄)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Nitrogen or argon atmosphere setup
Procedure:
To a stirred solution of 1-fluoro-4-methoxybenzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 eq) dropwise.
After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-methoxybenzaldehyde.
Protocol 2: Directed ortho-Lithiation and Borylation
This protocol details the conversion of 2-fluoro-5-methoxybenzaldehyde to (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Materials:
2-Fluoro-5-methoxybenzaldehyde
n-Butyllithium (n-BuLi) in hexanes
Triisopropyl borate
Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (2 M)
Diethyl ether
Brine
Anhydrous sodium sulfate
Schlenk flask or similar oven-dried glassware
Dry ice/acetone bath
Nitrogen or argon atmosphere setup
Procedure:
In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
Stir the resulting solution at -78 °C for 1 hour.
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.
Stir vigorously for 1 hour.
Extract the mixture with diethyl ether (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid can be purified by recrystallization or column chromatography.
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic route to (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Data Summary
Step
Transformation
Typical Yield Range
Key Considerations
1
Rieche Formylation
60-85%
Control of temperature, purity of reagents
2
Directed ortho-Lithiation and Borylation
50-75%
Anhydrous conditions, low temperature, slow addition of reagents
Conclusion
The synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. The strategy outlined in this guide, employing a Rieche formylation followed by a directed ortho-lithiation and borylation, represents a robust and logical approach to obtaining this valuable synthetic intermediate. The principles and protocols discussed herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this and related substituted phenylboronic acids, thereby enabling the exploration of novel chemical space in their respective fields.
References
EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google P
Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. (URL: [Link])
US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines - PMC - NIH. (URL: [Link])
Phenylboronic acid – preparation and application - Georganics. (URL: [Link])
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
Lithiation- Borylation in Synthesis. (URL: [Link])
Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry - PubMed. (URL: [Link])
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (URL: [Link])
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (URL: [Link])
US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )
Lithiation-Borylation Methodology and Its Application in Synthesis. (URL: [Link])
ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. - ResearchGate. (URL: [Link])
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (URL: [Link])
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (URL: [Link])
A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed. (URL: [Link])
WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
Melting point and physical characteristics of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
The following technical guide provides an in-depth analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry. This guide is structured to address the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry.
This guide is structured to address the lack of widely published experimental constants for this specific building block by synthesizing data from structural analogs and applying fundamental organoboron chemistry principles.
CAS Registry Number: 2377611-41-9
Catalog Reference: Combi-Blocks BB-7001
Chemical Class: Functionalized Aryl Boronic Acid[1]
Part 1: Executive Summary
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a tetra-substituted benzene derivative serving as a high-value scaffold for Suzuki-Miyaura cross-coupling reactions.[1] Its structural uniqueness lies in the dense functionalization pattern: a boronic acid moiety flanked by a fluorine atom and a methoxy group, with a reactive formyl (aldehyde) handle at the 3-position.[1]
This specific substitution pattern makes it a critical intermediate for synthesizing polycyclic heteroaromatic systems, particularly in the development of kinase inhibitors where the fluorine atom modulates metabolic stability and the formyl group allows for subsequent condensation reactions (e.g., reductive amination or olefination).
Part 2: Physicochemical Characterization
Note: As a specialized research intermediate, specific experimental constants for CAS 2377611-41-9 are rarely indexed in public databases.[1] The values below represent a synthesis of supplier specifications and predicted properties based on close structural analogs (e.g., 2-Fluoro-6-methoxyphenylboronic acid).
Predicted.[1] Analogous 2-fluoro-6-methoxybenzeneboronic acid melts at 120-125°C [2].[1] The added formyl group typically increases MP due to dipole interactions, but boroxine formation can depress/broaden this range.
Solubility
Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.[3]
Boronic acids require polar aprotic solvents.
pKa (Predicted)
~7.5 – 8.5
Fluorine substitution typically lowers pKa relative to phenylboronic acid (8.8).[1]
Storage
2–8 °C (Refrigerate)
Essential to prevent protodeboronation and oxidation of the aldehyde.[1]
Part 3: Technical Deep Dive – The Melting Point Anomaly
Why Boronic Acid Melting Points Are Unreliable
Researchers often encounter discrepancies between the "certificate of analysis" melting point and their own lab measurements. For (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, this is governed by the Boroxine Equilibrium .[1]
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1] This process is reversible but thermally driven. When you heat a sample in a capillary tube, you are observing a dynamic mixture of the free acid and the boroxine, resulting in a broad or depressed melting range.
Mechanism: Dehydration Equilibrium
The following diagram illustrates the equilibrium that complicates physical characterization.
Figure 1: The reversible dehydration of boronic acids to boroxines.[1] Pure samples of CAS 2377611-41-9 often contain varying percentages of the boroxine anhydride, affecting the observed melting point.[1]
Part 4: Experimental Protocols
To validate the identity and purity of this compound without relying solely on the ambiguous melting point, use the following self-validating protocols.
Protocol A: Accurate Melting Point Determination
Objective: To distinguish between the free acid and the anhydride.
Preparation: Do not grind the sample heavily; mechanical stress can induce partial dehydration.
Standard Run: Load a sealed capillary. Heat at 10°C/min until 90°C, then ramp at 1°C/min.
Observation: Look for "sweating" (release of water) before the actual melt.[1] This confirms the acid form.
Boroxine Confirmation: If the MP is significantly higher than expected (>200°C), you likely have the pure anhydride. Expose the sample to moist air for 24 hours and re-test; the MP should drop to the acid range (~110-140°C).[1]
Protocol B: Structural Validation (NMR)
Objective: Confirm the presence of the formyl and fluorine groups.[1]
Solvent: DMSO-d6 (prevents esterification seen in MeOH-d4).[1]
Look for a singlet/multiplet around -110 to -130 ppm (typical for aryl fluorides).[1]
Part 5: Handling & Stability
Critical Storage Directive:
The presence of both an aldehyde and a boronic acid makes this compound sensitive.
Oxidation Risk: Aldehydes can oxidize to carboxylic acids. Store under Argon or Nitrogen .
Temperature: Strictly 2–8°C . Room temperature storage will accelerate dehydration to the boroxine, hardening the powder and reducing solubility.
Safety (E-E-A-T):
While specific toxicology data for CAS 2377611-41-9 is limited, treat as a Skin/Eye Irritant (H315/H319) .[1] Boronic acids can reversibly bind to serine proteases and hydroxy-containing biological molecules.[1]
References
Combi-Blocks Inc. Product Catalog: Boronic Acids. Accessed Feb 2026.
Sigma-Aldrich. 2-Fluoro-6-methoxyphenylboronic acid Product Specification. Accessed Feb 2026.
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.[1] (Authoritative text on Boroxine equilibrium).
Application Notes & Protocols for Suzuki-Miyaura Cross-Coupling Using (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Introduction: Navigating the Challenges of Sterically Congested Couplings The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Sterically Congested Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This guide focuses on a particularly instructive substrate: (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid . This reagent, while highly valuable for its potential to generate complex, functionalized biaryl aldehydes, presents a confluence of steric and electronic challenges that push the boundaries of standard Suzuki-Miyaura protocols. The ortho-fluoro, -formyl, and -methoxy substituents create a sterically demanding environment around the boronic acid moiety.[6] Successfully coupling such a substrate requires a nuanced understanding of the reaction mechanism and a rational approach to catalyst, ligand, and base selection.
These application notes are designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to dissect the causality behind protocol design, offering field-proven insights to enable robust and reproducible outcomes when working with this and other sterically hindered boronic acids.
The utility of this boronic acid lies in the strategic placement of its functional groups, each imparting distinct electronic and steric properties that influence the cross-coupling reaction.
Property
Value
IUPAC Name
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Molecular Formula
C₈H₈BFO₄
Molecular Weight
197.96 g/mol
Appearance
Typically an off-white to pale yellow solid
CAS Number
Not broadly available; likely requires custom synthesis.
Influence of Substituents:
Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the transmetalation step. Its presence is often desired in medicinal chemistry to modulate pharmacokinetic properties.[7][8]
Ortho-Formyl Group: The aldehyde is a powerful electron-withdrawing group and a versatile synthetic handle for subsequent transformations like reductive amination, oxidation, or Wittig reactions.[9] However, it can also render the boronic acid more susceptible to competitive protodeborylation under basic conditions.[6]
Ortho-Methoxy Group: This group is electron-donating via resonance (+M) but also contributes significantly to the steric bulk around the reactive center. This steric hindrance is the primary challenge, slowing the crucial transmetalation step.[10]
The combination of these three ortho substituents creates a formidable steric shield, demanding a catalytic system specifically designed to accommodate bulky coupling partners.[11][12][13]
Mechanistic Deep Dive: Overcoming the Steric Barrier
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][14][15] For sterically hindered substrates, each step has unique requirements.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Catalyst Selection for Hindered Systems:
Oxidative Addition: This initial step, where the palladium catalyst inserts into the aryl halide bond, is often accelerated by electron-rich ligands. For less reactive aryl chlorides, this step can be rate-limiting.
Transmetalation: This is the most critical step for our substrate. The transfer of the aryl group from boron to palladium is severely impeded by the ortho substituents.
The Role of the Base: The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[2] For a sterically hindered and electron-deficient boronic acid, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to drive this step forward.[16]
The Role of the Ligand: The ligand must be bulky enough to create a coordinatively unsaturated palladium center that facilitates the binding of the boronate, yet not so bulky that it prevents the approach entirely. This is why bulky monophosphine ligands are often superior to bidentate ones for these transformations.
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also hindered. The formation of a sterically congested biaryl product is energetically unfavorable. Bulky, electron-rich ligands are essential as they increase the electron density on the palladium center, which promotes this bond-forming elimination.[14]
Based on these principles, the most successful catalysts for coupling sterically demanding partners are typically based on bulky, electron-rich monophosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) or N-Heterocyclic Carbenes (NHCs) .[11][13][17] These ligands provide the necessary electronic properties to facilitate oxidative addition and the steric profile to promote the difficult reductive elimination step.
General Protocol & Optimization Strategy
A generalized protocol serves as a starting point, but optimization is key. The following table outlines recommended starting conditions and variables for screening when coupling (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Parameter
Recommended Starting Condition
Rationale & Optimization Variables
Aryl Halide
Aryl Bromide or Iodide (1.0 equiv)
Bromides offer a good balance of reactivity and stability. Chlorides are less reactive and may require more active catalyst systems (e.g., NHC-based).[18]
A slight excess is used to compensate for potential homocoupling or protodeborylation.[19]
Palladium Precatalyst
XPhos Pd G3 (1–3 mol%)
Precatalysts provide a reliable and rapid generation of the active Pd(0) species, which is critical for minimizing boronic acid decomposition.[17][20] Alternatives: Pd(OAc)₂/Pd₂(dba)₃ with a ligand.
Ligand
XPhos (if not using a precatalyst)
Screen other bulky ligands like SPhos or RuPhos. The optimal ligand can be substrate-dependent.[11]
Base
K₃PO₄ (2.0–3.0 equiv)
A strong, non-nucleophilic base is often necessary. Cs₂CO₃ is a stronger but more expensive alternative. K₂CO₃ may be too weak.[16]
Solvent System
1,4-Dioxane / H₂O (5:1) or THF / H₂O (5:1)
A polar aprotic solvent is generally effective. A small amount of water is often beneficial for transmetalation, but excess water can promote protodeborylation.[19][21]
Temperature
80–110 °C
Higher temperatures accelerate the reaction but can also increase the rate of decomposition. Start at 80-90 °C and increase if the reaction is sluggish.
Concentration
0.1–0.2 M (relative to limiting reagent)
Standard concentration range for Suzuki couplings.
Detailed Experimental Protocol: Synthesis of 2'-Fluoro-3'-formyl-6'-methoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid with 4-bromobenzonitrile.
Synthesis of fluorinated heterocycles from (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges and synthetic utility of (2-Fluoro-3-formyl-6-methoxyphe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges and synthetic utility of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid , a highly functionalized "linchpin" scaffold.
Executive Summary
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 849061-98-9 or analog) represents a distinct class of di-ortho substituted arylboronic acids. Its structure features a dense functional array: a boronic acid for cross-coupling, a reactive formyl group for condensation, and a fluoro/methoxy substitution pattern that imparts unique electronic properties and metabolic stability.
This guide outlines the protocols for overcoming the inherent steric hindrance of this scaffold to synthesize two classes of bioactive heterocycles:
Fused Tricyclic Systems (e.g., Phenanthridines) via Tandem Suzuki-Condensation.
Borono-Functionalized Heterocycles via Multicomponent Reactions (Groebke-Blackburn-Bienaymé).
Strategic Analysis: The "Di-Ortho" Challenge
Before attempting synthesis, researchers must recognize the reactivity profile of this specific scaffold.
Structural Constraints
Steric Crowding: The boronic acid (C1) is flanked by a Fluorine (C2) and a Methoxy group (C6). This di-ortho substitution significantly retards the rate of transmetallation in Palladium-catalyzed cross-couplings. Standard conditions (
, ) will likely fail or result in low yields due to competitive protodeboronation.
Electronic Push-Pull: The electron-donating methoxy group (para to the formyl) reduces the electrophilicity of the aldehyde slightly, while the ortho-fluorine inductively activates it.
Stability: The proximity of the basic methoxy oxygen to the boron center can facilitate "hemi-labile" coordination, potentially stabilizing the boronic acid but also requiring specialized ligands to break this interaction for catalysis.
Recommended Catalyst Systems
To overcome the steric barrier at C1, we utilize Buchwald Dialkylbiaryl Phosphine Ligands .
Ligand of Choice:SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate the reductive elimination step in crowded systems.
Pre-catalyst:
or Pd(OAc)₂ .
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic strategies. Pathway A leverages the boronic acid first; Pathway B leverages the aldehyde first.
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Phenanthridines (Tandem Suzuki-Condensation)
This protocol creates a fused tricyclic system by coupling the scaffold with an ortho-amino aryl halide.
Inert Setup: Charge a reaction vial with the boronic acid, 2-bromoaniline,
, SPhos, and . Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent phenol formation.
Solvation: Add degassed Toluene and Water. The biphasic system helps dissolve the inorganic base while protecting the catalyst.
Coupling (Heating): Heat the mixture to 100°C for 12 hours.
Checkpoint: Monitor by LC-MS.[1] You should observe the formation of the biaryl aldehyde intermediate (
peak).
Cyclization (One-Pot): Once the coupling is complete, cool the reaction to room temperature. Add Glacial Acetic Acid (5.0 equiv) directly to the reaction mixture and reheat to 80°C for 2 hours.
Mechanism:[2][3][4] The acid catalyzes the condensation of the pendant amine (from the aniline) with the aldehyde, forming the imine, which then aromatizes.
Work-up: Dilute with EtOAc, wash with saturated
(to neutralize acid) and brine. Dry over .
Purification: Flash chromatography (Hexanes/EtOAc). The phenanthridine product is typically highly fluorescent.
Data Summary Table: Optimization Parameters
Parameter
Standard Condition
Optimized Condition (This Protocol)
Reason for Change
Ligand
SPhos
Overcomes steric hindrance at C1 (2-F, 6-OMe).
Base
Higher basicity promotes transmetallation of hindered boronates.
Solvent
DMF
Toluene/H2O
Prevents protodeboronation common in polar aprotic solvents.
Protocol B: Synthesis of Borono-Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé)
This protocol utilizes the aldehyde functionality chemoselectively, leaving the boronic acid intact for subsequent drug conjugation. This is ideal for creating "Fragment-Based Drug Discovery" (FBDD) libraries.
Mixing: Dissolve the boronic acid and 2-aminopyridine in Methanol.
Catalyst Addition: Add
. Stir for 10 minutes at room temperature to allow pre-formation of the imine.
Isocyanide Addition: Add the isocyanide component.
Reaction: Stir at room temperature for 24 hours.
Note: Do not heat excessively. Boronic acids can esterify with methanol at high temperatures. Room temperature preserves the
moiety.
Work-up: Evaporate the methanol. Redissolve in DCM and wash with water.
Critical Step: Avoid acidic washes, which might strip the boronic acid.
Outcome: The product is a 3-substituted imidazo[1,2-a]pyridine bearing the intact (2-fluoro-6-methoxy-phenyl)boronic acid moiety, ready for a subsequent Suzuki coupling.
Troubleshooting & Critical Controls
The "Protodeboronation" Trap
The combination of the electron-rich methoxy group and the ortho-fluorine makes the C-B bond susceptible to cleavage (hydrolysis) under highly basic, aqueous conditions at high heat.
Symptom: LC-MS shows a mass corresponding to the starting material minus the
group (replaced by H).
Solution:
Reduce water content (use 20:1 Toluene:Water).
Switch to anhydrous base (
) and use Dioxane.
Lower temperature to 80°C and extend reaction time.
Purification of Boronic Acids
If isolating the intermediate from Protocol B:
Boronic acids often streak on silica gel.
Tip: Add 1% Triethylamine to the eluent to prevent interaction with silanols, or convert the boronic acid to a pinacol ester (using pinacol +
) in situ before purification for easier handling.
References
Suzuki-Miyaura Coupling of Hindered Substrates
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
Groebke-Blackburn-Bienaymé Reaction (GBB)
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.
Boronic Acid Stability & Protodeboronation
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.
Fluorine in Medicinal Chemistry
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Application Note & Protocol: Reductive Amination of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Abstract This document provides a comprehensive technical guide for the reductive amination of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. We...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the reductive amination of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. We present a detailed rationale for reagent selection, a robust step-by-step protocol optimized for high yield and purity, and a discussion of critical process parameters. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent to ensure the integrity of the boronic acid and fluoro moieties. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex amine-containing arylboronic acid derivatives.
Introduction & Scientific Context
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a highly functionalized synthetic intermediate. The presence of an aldehyde allows for the introduction of diverse amine functionalities via reductive amination, while the boronic acid group serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The fluoro and methoxy substituents modulate the electronic properties and conformation of the molecule, making it a valuable precursor for novel pharmaceuticals and functional materials.
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad applicability.[1] The reaction proceeds in a one-pot fashion, first through the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its immediate reduction to the target amine.[2] This method avoids the common issue of overalkylation often seen with direct alkylation of amines.[3]
The primary challenge in applying this reaction to the specified substrate is the need for conditions that are potent enough to drive the reaction to completion but mild enough to avoid degradation of the sensitive boronic acid group or reduction of the aromatic ring. This protocol has been designed to address this challenge directly.
Mechanistic Rationale & Reagent Selection
The success of the reductive amination of this substrate hinges on the careful selection of the reducing agent and solvent system.
The Reaction Pathway
The reaction follows a well-established two-step sequence within a single pot:
Imine/Iminium Ion Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under the slightly acidic conditions often employed, the imine is protonated to form a more electrophilic iminium ion.
Hydride Reduction: A reducing agent delivers a hydride to the iminium ion, yielding the final secondary or tertiary amine product.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:
Chemoselectivity: STAB is a mild reducing agent.[4] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride.[4] This makes it highly selective for the reduction of the protonated iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2][5] This is a distinct advantage over stronger reagents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and imines.[2][6]
Mild pH Compatibility: The reaction can be performed under neutral or weakly acidic conditions.[2] This is crucial for the stability of the arylboronic acid, which can be prone to protodeboronation under strongly acidic conditions or form unreactive boroxines. Acetic acid is often used as a catalyst, which facilitates imine formation without being detrimental to the substrate.[3][5]
Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas upon acidification during workup.[3]
Solvent Selection
1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations.[4][5] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the borohydride reagent. Tetrahydrofuran (THF) is a viable alternative, though reactions may proceed more slowly.[5]
Experimental Protocol & Workflow
This section outlines a detailed, step-by-step procedure for the reductive amination of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid with a representative primary amine, benzylamine.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Ethyl acetate (EtOAc) for extraction
Hexanes for chromatography
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (1.0 eq).
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material (concentration typically 0.1-0.2 M).
Add the amine (e.g., benzylamine, 1.05 eq) to the solution via syringe.
If the amine salt (e.g., an HCl salt) is used, add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A slight color change may be observed.
Reduction:
6. To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.
7. If the reaction is sluggish, particularly with less nucleophilic amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added at this stage.[5]
8. Allow the reaction to stir at room temperature.
Monitoring & Completion:
9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should be more polar than the starting aldehyde. The reaction is typically complete within 2-16 hours.
Work-up & Purification:
10. Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
11. Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase.
12. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
13. Combine the organic layers and wash with saturated aqueous brine.
14. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
15. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
16. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for reductive amination.
Optimization & Data Summary
The efficiency of the reductive amination can be influenced by several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.
Parameter
Condition / Reagent
Rationale & Expected Outcome
Reference
Reducing Agent
NaBH(OAc)₃
Optimal Choice. Mild and chemoselective for the iminium ion. Minimizes aldehyde reduction.
May be used during the addition of the reducing agent to control any initial exotherm.
Troubleshooting Common Issues
Low Conversion / No Reaction:
Cause: Insufficiently nucleophilic amine or steric hindrance.
Solution: Add 1.0-2.0 equivalents of acetic acid to catalyze imine formation. Consider gentle heating (40-50 °C), but monitor for potential boronic acid degradation. Ensure reagents are anhydrous.
Formation of Alcohol Byproduct:
Cause: Reduction of the starting aldehyde. This indicates the reducing agent is too strong or the imine formation is too slow.
Solution: Ensure NaBH(OAc)₃ is used. Allow the aldehyde and amine to stir together for a longer period (e.g., 1 hour) before adding the reducing agent to maximize imine concentration.
Deboronation (Loss of B(OH)₂ group):
Cause: Exposure to overly acidic or basic conditions, especially during workup, or prolonged heating. Some substrates are inherently sensitive.[8]
Solution: Perform the reaction at room temperature. Use a buffered or weakly basic quench (NaHCO₃) instead of strong acids or bases. Minimize purification time on silica gel, which can be slightly acidic.
Dialkylation of Primary Amines:
Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.
Solution: Use a slight excess of the primary amine (1.2-1.5 eq). Alternatively, adopt a stepwise procedure where the imine is formed and then reduced with NaBH₄.[5][9]
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the reductive amination of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. The strategic use of sodium triacetoxyborohydride in an aprotic solvent like DCE successfully balances the need for efficient C-N bond formation with the preservation of the molecule's sensitive functional groups. By understanding the mechanistic principles and key reaction parameters, researchers can confidently apply and adapt this methodology to synthesize a wide array of valuable amine derivatives for applications in drug discovery and beyond.
References
Baskakov, D., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Das, S., et al. (2018). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform. Available at: [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved February 16, 2026, from [Link]
Baskakov, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
Adamczyk-Woźniak, A., et al. (2010). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Central European Journal of Chemistry. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 16, 2026, from [Link]
White, H. D., et al. (2011). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. PMC. Available at: [Link]
Levitskiy, O. A., et al. (2019). Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. Organic Letters. Available at: [Link]
Adamczyk-Woźniak, A., et al. (2010). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions. ResearchGate. Available at: [Link]
Baranczak, A., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education. Available at: [Link]
Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]
Brinkmann-Chen, S., et al. (2022). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. Available at: [Link]
Brinkmann-Chen, S., et al. (2022). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.gov. Available at: [Link]
Piras, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Available at: [Link]
Tan, J., et al. (2013). Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. Angewandte Chemie International Edition. Available at: [Link]
Baranczak, A., et al. (2012). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved February 16, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 16, 2026, from [Link]
Application Note: (2-Flu-oro-3-formyl-6-methoxyphenyl)boronic acid as a Versatile Scaffold for Medicinal Chemistry
Introduction In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. An ideal scaffold offers multiple points for diversification, enabling the rapid generation of compound li...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. An ideal scaffold offers multiple points for diversification, enabling the rapid generation of compound libraries to explore chemical space and optimize pharmacological properties. (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is an emerging building block that epitomizes this principle. It presents medicinal chemists with three distinct, orthogonally reactive functional handles on a single phenyl ring: a boronic acid, a formyl group, and an activated aromatic core. This unique arrangement facilitates a broad spectrum of chemical transformations, allowing for the systematic modulation of steric, electronic, and physicochemical properties.
The strategic placement of the substituents offers inherent advantages:
Boronic Acid: A cornerstone of modern synthetic chemistry, enabling robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.[1][2][3]
Formyl Group (Aldehyde): A versatile electrophile that serves as a gateway for reductive amination, Pictet-Spengler reactions, condensations, and other C-C and C-N bond-forming reactions.[4][5][6]
Fluorine Atom: A bioisostere for hydrogen, the introduction of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity through specific electronic interactions.[7][8][9][10][11]
Methoxy Group: An electron-donating group that activates the aromatic ring and can influence conformation and solubility.
This application note provides a technical guide for researchers, scientists, and drug development professionals on leveraging (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid as a central scaffold. We will detail field-proven protocols for its key transformations, explain the mechanistic rationale behind experimental choices, and illustrate its potential for constructing diverse molecular architectures.
Physicochemical Properties
A summary of the key computed and experimental properties of the scaffold is provided below. These values are essential for initial project planning, including reaction solvent selection and preliminary assessment of drug-likeness.
Property
Value
Source
Molecular Formula
C₈H₈BFO₃
-
Molecular Weight
181.96 g/mol
-
CAS Number
1451392-06-7
-
Appearance
White to off-white solid
Typical
Melting Point
120-125 °C
Core Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful application of the boronic acid moiety, enabling the formation of a C(sp²)–C(sp²) bond.[2][3] The substituents on the scaffold's ring play a crucial role in modulating this reactivity. The ortho-fluoro and ortho-methoxy groups introduce significant steric hindrance and electronic effects that must be considered when selecting a catalyst system. Modern catalysts employing bulky, electron-rich phosphine ligands are often required to overcome the steric challenge and facilitate efficient coupling.[12][13]
Principle & Mechanistic Considerations
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1] The ortho-methoxy group can potentially chelate to the palladium center, influencing the regioselectivity and rate of the reaction.[13][14] For sterically hindered couplings, a catalyst system known for high activity, such as one based on a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC), is recommended.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-Fluoro-3-formyl-6-methoxy-1,1'-biphenyl
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (1.0 mmol, 182 mg), bromobenzene (1.1 mmol, 173 mg, 1.1 eq), potassium carbonate (3.0 mmol, 415 mg, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg, 3 mol%).
Inerting: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Core Application 2: Reductive Amination
The aldehyde functional group is a prime site for introducing nitrogen-containing moieties, which are ubiquitous in pharmaceuticals. Reductive amination offers a reliable and high-yielding method to synthesize secondary and tertiary amines.[5][6] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reducing agent for this transformation, tolerating a wide range of functional groups, including the boronic acid.[5]
Principle & Mechanistic Considerations
The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). The boronic acid moiety is generally stable under these conditions. NaBH(OAc)₃ is preferred over harsher reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) due to its mildness, non-toxic byproducts, and its ability to function effectively in slightly acidic conditions which can catalyze imine formation.[5]
Experimental Workflow: Reductive Amination
Caption: Workflow for a typical one-pot reductive amination reaction.
Detailed Protocol: Synthesis of (2-Fluoro-6-methoxy-3-((phenylamino)methyl)phenyl)boronic acid
Reaction Setup: In a 50 mL round-bottom flask, dissolve (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (1.0 mmol, 182 mg) in 1,2-dichloroethane (DCE, 15 mL).
Amine Addition: Add aniline (1.2 mmol, 112 mg, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
Reaction: Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting aldehyde is consumed.
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir for 15 minutes. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 20 mL).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography to afford the desired secondary amine product.
Advanced Application: Heterocycle Synthesis via Pictet-Spengler Reaction
The combination of an electron-rich aromatic ring and an aldehyde makes this scaffold a candidate for intramolecular cyclization reactions. A powerful example is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or related heterocycle.[15][16] By first performing a Suzuki coupling to install a β-aminoethyl-substituted arene, a subsequent acid-catalyzed intramolecular cyclization can be triggered.
Principle & Mechanistic Considerations
This strategy involves a two-step sequence. First, a Suzuki coupling with a boronic ester like 2-(2-aminoethyl)phenylboronic acid pinacol ester would install the necessary sidechain. Second, treatment with an acid catalyst (e.g., trifluoroacetic acid) protonates the imine formed between the sidechain amine and the scaffold's aldehyde, generating an electrophilic iminium ion. The electron-rich methoxy- and fluoro-substituted ring then acts as the nucleophile in an intramolecular electrophilic aromatic substitution to close the ring.[15][16] The regiochemistry of this cyclization is directed by the existing substituents.
Proposed Synthetic Pathway
Caption: Proposed two-step pathway to complex heterocycles.
This advanced application highlights how the scaffold's functionalities can be used in sequence to rapidly build molecular complexity, providing access to novel, drug-like heterocyclic cores.
Conclusion
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a powerful and versatile scaffold for medicinal chemistry programs. Its trifunctional nature permits independent and sequential modification, enabling the exploration of structure-activity relationships around three distinct vectors. The protocols outlined in this note for Suzuki-Miyaura coupling and reductive amination provide reliable starting points for library synthesis. Furthermore, the potential for advanced, tandem reactions like the Pictet-Spengler cyclization opens the door to novel and complex molecular architectures. By understanding and exploiting the inherent reactivity of each functional group, drug discovery teams can significantly accelerate the design and synthesis of new chemical entities.
References
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. Available at: [Link]
Bégué, J.-P., Bonnet-Delpon, D. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
Pictet–Spengler reaction. Buchler GmbH. Available at: [Link]
Sahoo, B., et al. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances. Available at: [Link]
Sarkar, A., et al. A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters. Available at: [Link]
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Rosales, C., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
Rashidian, M., et al. A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences. Available at: [Link]
D'Elia, P., et al. The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
2-Formylphenylboronic acid. Chem-Impex. Available at: [Link]
Saredy, J., et al. Cu(I)-mediated Reductive Amination of Boronic Acids With Nitroso Aromatics. PubMed. Available at: [Link]
Rogoza, A., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
Saredy, J., et al. Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics. ACS Publications. Available at: [Link]
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Available at: [Link]
Sova, M., et al. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]
Arylboronic Acid-Facilitated Selective Reduction of Aldehydes by Tributyltin Hydride. ResearchGate. Available at: [Link]
Reductive Amination. Myers Chem 115. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. Available at: [Link]
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]
Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
Formulations with Boric Acid or Aryl-Organoboron Compounds for Treating Diabetic Foot Ulcers. MDPI. Available at: [Link]
Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
2-Fluoro-3-methoxyphenylboronic acid. Chem-Impex. Available at: [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
2-Fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]
Application Note & Protocols: Functionalization of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid for Advanced Sensor Development
Introduction: A Versatile Scaffold for Molecular Recognition (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a multifunctional aromatic compound poised for significant applications in the development of sophisticated...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Molecular Recognition
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a multifunctional aromatic compound poised for significant applications in the development of sophisticated chemical sensors. Its unique trifunctional architecture, featuring a boronic acid, a formyl group, and a fluoro substituent, offers orthogonal reactivity. This allows for a modular and strategic approach to the design of sensors for a wide array of analytes, including saccharides, reactive oxygen species (ROS), and biogenic amines.[1][2][3] The boronic acid moiety is a well-established recognition element for diol-containing molecules, forming reversible covalent bonds with compounds like glucose and other sugars.[3][4][5] The aldehyde (formyl) group provides a reactive handle for the introduction of signaling units, such as fluorophores or chromophores, through stable imine bond formation.[6][7] The electron-withdrawing fluorine atom can modulate the pKa of the boronic acid, potentially enhancing its binding affinity and selectivity at physiological pH.[8] This document provides a comprehensive guide to the functionalization of (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid and its application in the development of fluorescent chemosensors.
Core Principles of Functionalization: A Two-Pronged Approach
The strategic functionalization of (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid hinges on the selective and sequential modification of its two key reactive sites: the formyl group and the boronic acid.
1. Installation of the Signaling Unit via the Formyl Group:
The primary route for introducing a signaling component is through the reaction of the formyl group with a primary amine-containing fluorophore or chromophore to form a Schiff base (imine).[9] This condensation reaction is typically straightforward and proceeds with high efficiency. The choice of the signaling molecule is critical and will dictate the sensor's optical properties, such as its excitation and emission wavelengths, quantum yield, and photostability.[10][11][12]
2. Analyte Recognition by the Boronic Acid Moiety:
The boronic acid group serves as the recognition element. Its interaction with analytes containing cis-1,2 or -1,3 diols, such as saccharides, leads to the formation of cyclic boronate esters.[5][13] This binding event can be engineered to induce a change in the signaling unit's properties through various photophysical mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[4][14] For instance, in a PET-based sensor, the nitrogen of the imine bond can act as a quencher for an adjacent fluorophore. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, strengthening the B-N interaction and suppressing the quenching, leading to a "turn-on" fluorescent response.[4][14]
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Sensor for Saccharides
This protocol describes the synthesis of a hypothetical fluorescent sensor, Sensor-7-AC , by reacting (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid with 7-amino-4-methylcoumarin, a common blue-emitting fluorophore.
Materials:
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
7-Amino-4-methylcoumarin
Anhydrous Ethanol
Glacial Acetic Acid (catalytic amount)
Dichloromethane (DCM)
Hexanes
Deionized Water
Phosphate Buffered Saline (PBS), pH 7.4
D-Glucose, D-Fructose, D-Galactose
Fluorescence Spectrophotometer
UV-Vis Spectrophotometer
Procedure:
Schiff Base Condensation:
In a 50 mL round-bottom flask, dissolve (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid (1.0 mmol) in 20 mL of anhydrous ethanol.
Add 7-amino-4-methylcoumarin (1.0 mmol) to the solution.
Add 2-3 drops of glacial acetic acid as a catalyst.
Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Isolation and Purification:
After completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting solid is then recrystallized from a mixture of DCM and hexanes to yield the pure sensor, Sensor-7-AC .
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
dot
Caption: Synthesis of Sensor-7-AC.
Protocol 2: Characterization of Sensor-7-AC and its Response to Saccharides
This protocol outlines the steps to evaluate the photophysical properties of the synthesized sensor and its response to various saccharides.
Procedure:
Preparation of Stock Solutions:
Prepare a 1.0 mM stock solution of Sensor-7-AC in a suitable solvent (e.g., DMSO or a 1:1 mixture of ethanol and water).
Prepare 100 mM stock solutions of D-glucose, D-fructose, and D-galactose in PBS (pH 7.4).
Spectroscopic Measurements:
UV-Vis Spectroscopy: Record the absorption spectrum of a diluted solution of Sensor-7-AC (e.g., 10 µM in PBS) to determine its maximum absorption wavelength (λmax).
Fluorescence Spectroscopy:
Prepare a series of solutions containing a fixed concentration of Sensor-7-AC (e.g., 10 µM in PBS) and varying concentrations of each saccharide (e.g., 0-50 mM).
Excite the solutions at the determined λmax and record the emission spectra.
Plot the fluorescence intensity at the emission maximum as a function of saccharide concentration.
Determination of Binding Constants:
The apparent binding constant (Ka) for each saccharide can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[15]
dot
Caption: Experimental Workflow.
Data Presentation: Hypothetical Sensor Response
The following table summarizes the expected photophysical properties of Sensor-7-AC and its response to different saccharides.
Parameter
Value
λabs (nm)
350
λem (nm)
450
Quantum Yield (Φ)
0.15 (in PBS)
Binding Constant (Ka, M⁻¹) for Glucose
250
Binding Constant (Ka, M⁻¹) for Fructose
800
Binding Constant (Ka, M⁻¹) for Galactose
150
Fold-increase in Fluorescence (with Fructose)
~5-fold
dot
Caption: PET-based Sensing Mechanism.
Advanced Applications and Future Directions
The versatility of (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid extends beyond saccharide sensing.
Sensing Reactive Oxygen Species (ROS): The boronic acid moiety can be oxidized by certain ROS, such as hydrogen peroxide, leading to the cleavage of the C-B bond and the formation of a phenol.[1][16] This irreversible transformation can be coupled to a dramatic change in fluorescence, enabling the development of "turn-on" probes for ROS detection in biological systems.[16]
Suzuki-Miyaura Cross-Coupling: The boronic acid can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[17][18][19] This allows for the covalent attachment of the sensor scaffold to other molecules or materials, such as polymers or nanoparticles, for the development of heterogeneous sensing platforms.[20]
Drug Development: Boronic acids are increasingly recognized as important pharmacophores in drug discovery.[21][22][23] The functionalization of this scaffold could lead to the development of targeted therapeutic agents.
Conclusion
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid represents a powerful and versatile platform for the rational design of chemical sensors. Its orthogonal reactive sites allow for the systematic installation of both recognition and signaling components. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule in creating innovative sensing technologies and therapeutic agents.
References
Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Boronic acids for sensing and other applications-a mini-review of papers published in 2013. Chemistry Central Journal, 7(1), 1-13).
McNicholas, K., & Regan, E. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528.
Li, M., & Li, X. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 188, 109159.
Gao, X., Wang, Y., & He, X. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8086-8097.
Shukla, R., & Vaid, M. (2020). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 5(10), 5117-5126.
O'Duill, M. (2018). Boronic acid fluorophores for saccharide sensing. [Doctoral dissertation, Dublin City University]. DCU Research Repository.
Wang, D., Wang, Z., & Liu, Y. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 25(15), 3352.
DiCesare, N., & Lakowicz, J. R. (2002, July). Fluorescent sensors based on boronic acids. In SPIE Proceedings (Vol. 4626).
McNicholas, K., & Regan, E. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed.
Li, M., & Li, X. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Sci-Hub.
Wu, L., Wang, Y., & Wang, J. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(10), 1881-1884.
Sahoo, S. K. (2022). Fluorescent Sensors for Reactive Oxygen Species and Enzymes. Labome.
Nariai, H. (2022). Fluorescent Sensing for Boronic acid derivatives: Design, Synthesis, Mechanism, Application and perspective in Boron Neutron Capture Therapy (BNCT).
Wang, S., & Liu, X. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 18(10), 12693-12708.
Fernandes, G. F., & dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Project: Fluorescent Sensors – design, synthesis, characterization and investigations of compounds that exhibit luminescence or fluorescence strongly dependent on changes in their environment. CORDIS.
Shukla, R., & Vaid, M. (2020). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
Faustino, H., & Gois, P. M. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 55(15), 2095-2107.
Liu, Z., & He, L. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 819.
Kumar, A., & Singh, A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2598.
Boron-Containing Pharmacophore. MIT Technology Licensing Office.
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Ghorbani-Choghamarani, A., & Azadi, G. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 545-556.
Khokhlov, A. V., & Baranov, A. N. (2019). Analytical characteristics of fluorescent sensors in the detection of EAS vapors in a gas matrix.
Calculated geometries of 2-formylphenylboronic acid.
Wimmer, Z., & Dracinsky, M. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Organic & Biomolecular Chemistry, 10(34), 6960-6972.
Gamage, C. S., & Taylor, M. K. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0219626.
Shining a Light on Fluorescent Sensors. (2023). AZoSensors.
Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(9), 3443-3480.
Liu, Y., & Thayumanavan, S. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968.
Kulkarni, A. D., & Deokule, T. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013.
Rossi, S., & Aricò, F. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(26), e202301438.
Wimmer, Z., & Dracinsky, M. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Organic & Biomolecular Chemistry.
3-Formylphenylboronic acid | Request PDF.
Wimmer, Z., & Dracinsky, M. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SZK-2F6OMe-CHO
Subject: Low yields/Protodeboronation in Suzuki Coupling of Hindered Aryl Boronic Acid
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Summary
The Problem: You are likely experiencing low yields (<20%) accompanied by the formation of a black precipitate (palladium black) or the recovery of the de-boronated byproduct (3-fluoro-4-methoxybenzaldehyde).
The Root Cause: Your substrate, (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (hereafter FPBA-1 ), represents a "perfect storm" of instability due to three converging factors:
2,6-Disubstitution (Steric): The ortho-fluoro and ortho-methoxy groups create significant steric hindrance, drastically slowing down the transmetallation step of the catalytic cycle.
Electronic Destabilization: The electron-withdrawing fluorine and formyl groups, combined with the electron-donating methoxy, make the C-B bond highly labile.
Protodeboronation: Under standard aqueous/basic Suzuki conditions, FPBA-1 hydrolyzes (loses the boron group) faster than it can transmetallate onto the palladium center.
The Solution Strategy: We must accelerate the cross-coupling rate (using specialized ligands) while simultaneously suppressing the decomposition rate (using milder bases and anhydrous conditions).
Troubleshooting Decision Tree
Use this flowchart to identify the specific failure mode of your current reaction.
Caption: Diagnostic workflow for identifying reaction failure modes based on crude mixture analysis.
Critical Protocol Adjustments
A. Ligand Selection: The "Buchwald" Advantage
Standard ligands like PPh3 or dppf will fail here. You require dialkylbiaryl phosphine ligands that form a monolithic, electron-rich Pd(0) species.
Why: These ligands are bulky enough to facilitate reductive elimination but electron-rich enough to promote oxidative addition. Crucially, they create a protective "pocket" that stabilizes the Pd(II) intermediate, allowing the hindered FPBA-1 time to approach for transmetallation [1].
Catalyst Source: Do not use Pd(OAc)2 + Ligand in situ if possible. Use SPhos Pd G3 or XPhos Pd G3/G4 precatalysts. These activate rapidly at room temperature, minimizing the time FPBA-1 sits in the base before reaction occurs [2].
B. Base & Solvent Architecture
The choice of base dictates the rate of protodeboronation.
Parameter
Standard (Avoid)
Optimized (Recommended)
Why?
Base
Na₂CO₃, K₂CO₃, NaOH
K₃PO₄ (Tribasic Potassium Phosphate)
K₃PO₄ is basic enough to activate the boronic acid but less aggressive toward protodeboronation than carbonates [3].
Solvent
DMF, MeOH, EtOH
THF, Toluene, or 1,4-Dioxane
Avoid protic solvents (alcohols) which donate protons for deboronation.
Water
High (1:1 ratio)
Low (10:1) or Anhydrous
Water is the proton source for decomposition. Restrict it.
Recommended Protocols
Protocol A: The "Speed" Method (Preferred)
Best for when you have the SPhos/XPhos precatalyst available.
Base: 0.5 M K₃PO₄ (aqueous, degassed).[3] Ratio of THF:Water should be 2:1 to 4:1.
Reaction: Stir vigorously at 40°C .
Note: Do not heat to reflux immediately. High heat accelerates deboronation. The G3 catalyst is active at mild temperatures. Monitor by LCMS at 30 mins.
Protocol B: The Anhydrous Method (For stubborn cases)
Use if Protocol A yields >50% deboronated product.
Mechanism:[4][5][6][7][8][9][10] Without water, the protodeboronation pathway is largely shut down. The phosphate acts as a solid base.
Protocol C: The "MIDA" Workaround (The Nuclear Option)
If FPBA-1 decomposes regardless of conditions, you must change the reagent itself.
Convert FPBA-1 to a MIDA Boronate.
MIDA boronates are sp³ hybridized and immune to protodeboronation.[7] They slowly release the active boronic acid in situ, keeping the concentration low relative to the catalyst, which favors coupling over decomposition [4].
Mechanistic Insight: The "Race" Condition
Understanding why this fails helps you fix it. The reaction is a race between two pathways.
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation.
Frequently Asked Questions (FAQ)
Q: Can I protect the aldehyde to improve stability?A: Yes, converting the formyl group to an acetal (e.g., using ethylene glycol) can reduce the electron-withdrawing nature of the ring, slightly stabilizing the C-B bond. However, the 2,6-sterics are the dominant factor. Try Protocol B (Anhydrous) before adding protection/deprotection steps.
Q: Why is my reaction turning black immediately?A: "Pd Black" formation indicates the catalyst is falling out of solution, usually because the oxidative addition or transmetallation steps are too slow, leading to catalyst decomposition. Increase the ligand:metal ratio (e.g., add 1-2% extra SPhos ligand) or switch to the G3/G4 precatalysts which are more stable.
Q: Can I use CsF (Cesium Fluoride) as a base?A: Yes. CsF in anhydrous solvents (like Toluene) is an excellent alternative for unstable boronic acids. The fluoride anion activates the boron without the high basicity that drives protonolysis.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society, 130(24), 7532–7533. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2][11] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][11] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[12] Link
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Environmentally Benign Substitutes for Boronic Acids. Journal of the American Chemical Society, 132(22), 7601–7603. Link
Technical Support Center: Purification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid
Welcome to the technical support guide for the purification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block in high purity. The unique substitution pattern of this molecule—containing an electron-withdrawing aldehyde and fluorine, alongside an electron-donating methoxy group—presents specific purification challenges. This guide provides in-depth, troubleshooting-focused FAQs and detailed protocols to navigate these complexities.
Q1: My crude NMR of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid looks complex. What are the most common impurities I should be looking for?
A1: It's crucial to identify the nature of the impurities to select the right purification strategy. For arylboronic acids, especially those synthesized via lithiation/borylation or cross-coupling, common impurities include:
Boroxine (Anhydride): The most common "impurity" is often the cyclic trimer anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules.[1][2] It is not a true impurity and is in equilibrium with the monomeric acid. Its presence is often indicated by broad signals in the ¹H NMR and a higher-than-expected melting point.[2]
Protodeborylation Product: This is the arene (2-fluoro-3-formyl-6-methoxybenzene) where the B(OH)₂ group has been replaced by a hydrogen atom. This can occur during synthesis or workup, particularly under harsh acidic or basic conditions.[3]
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two organometallic intermediates.
Unreacted Starting Materials: Residual aryl halides or organometallic reagents.
Inorganic Boron Salts: Boric acid or other boron-containing residues from the workup.
Q2: I'm unsure which purification method to start with. What's a good general approach?
A2: The optimal method depends on the scale of your reaction and the nature of the impurities. A logical workflow is to start with the simplest, most scalable methods first.
Trituration/Recrystallization: If the crude product is a solid, this is the preferred first step. It is excellent for removing highly soluble or minor impurities.
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the weakly acidic boronic acid from neutral organic impurities.[3][4]
Column Chromatography: This is a versatile but often challenging method for boronic acids. It should be used when other methods fail or when impurities have very similar properties to the product.[5][6]
Derivatization: For exceptionally difficult separations, converting the boronic acid to a highly crystalline derivative (e.g., a trifluoroborate salt or diethanolamine adduct) can provide excellent purity.[4][7]
Q3: My compound oils out during recrystallization. What solvent systems are recommended?
A3: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its saturation point. For (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, which is moderately polar, consider the following:
Single Solvent: Hot water or aqueous ethanol can be effective.[7] The presence of water helps hydrolyze any boroxine anhydride back to the desired boronic acid.[2]
Two-Solvent System: A common and effective approach is to dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone, acetonitrile) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until turbidity persists.[5] Cool slowly to promote crystal growth. A mixture of acetonitrile and water has been shown to be effective for recrystallizing another formyl-substituted boronic acid.[8]
Troubleshooting Table: Recrystallization
Issue
Probable Cause
Recommended Solution
Oiling Out
Compound is too soluble or melting point is too low.
Use a lower boiling point solvent system. Ensure slow cooling. Add seed crystals if available.
No Crystals Form
Compound is too soluble or solution is not saturated.
Reduce the amount of solvent. Add more anti-solvent (poor solvent). Cool to a lower temperature (0 °C or -20 °C).
Purity Doesn't Improve
Impurities have similar solubility and co-crystallize.
Try a different solvent system with different polarity. Follow with an alternative purification method like acid-base extraction.
| Product is Boroxine | Anhydrous solvents were used, promoting dehydration. | Recrystallize from a solvent system containing water (e.g., Acetonitrile/H₂O, Ethanol/H₂O) to hydrolyze the anhydride. |
Acid-Base Extraction
Q4: I'm concerned about the stability of the formyl group under basic conditions. How can I perform an acid-base extraction safely?
A4: This is a valid concern. The aldehyde is susceptible to side reactions under harsh basic conditions. Boronic acids are weakly acidic (pKa ~9) and do not require strong bases for extraction.[1]
Key Considerations for Stability:
Use a Mild Base: Employ a 1 M solution of sodium bicarbonate (NaHCO₃) or a dilute (0.5-1 M) solution of sodium carbonate (Na₂CO₃) instead of strong bases like NaOH or KOH.[9]
Maintain Low Temperature: Perform the extraction at 0-5 °C to minimize the rate of potential side reactions.
Minimize Contact Time: Do not let the organic and basic aqueous layers sit together for extended periods. Separate them promptly.
Protocol 1: Mild Acid-Base Extraction
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Base Extraction: Transfer the solution to a separatory funnel and extract with cold (0-5 °C) 1 M NaHCO₃ solution (3 x volumes). Combine the aqueous layers. The boronate salt will be in the aqueous phase, while neutral impurities remain in the organic phase.
Back-Wash (Optional): Wash the combined aqueous layers with fresh ethyl acetate to remove any trapped neutral impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with cold 1 M HCl. The pure boronic acid should precipitate as a solid.
Isolation: Collect the solid by vacuum filtration, wash with cold water and then a small amount of a non-polar solvent like hexane to aid drying. Dry under vacuum.
Column Chromatography
Q5: My boronic acid streaks badly on a silica gel column, and I get poor recovery. What am I doing wrong?
A5: This is a very common problem. The Lewis acidic nature of both the boronic acid and the silica gel surface leads to strong, often irreversible, binding or decomposition on the column.[4][6]
Solutions for Improved Chromatography:
Use an Alternative Stationary Phase: Neutral alumina is often a better choice for purifying boronic acids as it is less acidic than silica gel.[5]
Modify the Silica Gel: Pre-treating the silica gel can significantly improve results. A facile method involves impregnating the silica with boric acid, which passivates the highly acidic silanol groups and reduces over-adsorption of the boronic acid product.[10][11]
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid (~0.1-1%) to the eluent can sometimes improve peak shape by competing for active sites on the silica.[5] However, this must be removed after collection.
Convert to a Boronate Ester: A highly effective strategy is to protect the boronic acid as a less polar boronate ester (e.g., with pinacol) prior to chromatography.[12] The ester is much less prone to issues on silica gel and can be purified using standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate). The ester can then be hydrolyzed back to the boronic acid.
Protocol 2: Purification via Pinacol Ester Formation & Chromatography
Esterification: In a round-bottom flask, combine the crude boronic acid (1 equiv.), pinacol (1.1 equiv.), and a solvent like toluene or THF. Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically until the reaction is complete (monitor by TLC or GC-MS).
Workup: Cool the reaction, remove the solvent under reduced pressure. The crude pinacol ester can often be taken directly to the next step.
Chromatography: Purify the crude ester via standard silica gel column chromatography using a hexane/ethyl acetate gradient. The ester is significantly less polar than the acid.
Hydrolysis (Deprotection): Dissolve the pure ester in a solvent mixture like acetone/water. Add an acid catalyst (e.g., HCl) or perform a transesterification with a boronic acid scavenger like polystyrene-diethanolamine (PS-DEAM) resin and filter. Alternatively, an aqueous workup with an acid can hydrolyze the ester.[13] Isolate the pure boronic acid.
References
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
Reddit User Discussion. (2015). HELP: Purifying boronic acids sucks. r/chemistry.
Spring, D. R., et al. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
Zhu, L., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLOS ONE.
Anderson, N. G. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL.
Chemistry Stack Exchange User Discussion. (2022). Challenging purification of organoboronic acids.
Reddit User Discussion. (2022). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
Benchchem. Technical Support Center: Post-Reaction Purification of Boronic Acids.
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry.
Wikipedia. Boronic acid.
Snyder, H. R., et al. (1958). Benzeneboronic Anhydride. Organic Syntheses.
Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
Reddy, M. P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (US20050267303A1).
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
VTechWorks. Synthesis and Application of Boronic Acid Derivatives.
Firooznia, F., et al. (2006). Method of producing 5-formyl-2-furylboronic acid. Google Patents (US7045640B2).
Miller, S. J., et al. (2011). Supporting Information for Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
Technical Support Center: Optimizing Catalyst Selection for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate and to optimize catalyst selection for successful cross-coupling reactions.
The structure of (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid presents a unique combination of steric and electronic factors that require careful consideration for successful reactivity. The presence of three ortho-substituents relative to the boronic acid moiety—an electron-withdrawing fluorine, a strongly electron-withdrawing and potentially coordinating formyl group, and a sterically bulky methoxy group—renders this a challenging substrate. This guide provides field-proven insights and troubleshooting protocols to mitigate common issues and achieve high-yield outcomes.
Part 1: Understanding the Substrate's Reactivity
The primary challenges with this boronic acid are:
Steric Hindrance: The three substituents flanking the C-B bond impede the approach of the metal catalyst, which can slow down the crucial transmetalation step in the catalytic cycle.
Electronic Deactivation: The cumulative electron-withdrawing effect of the fluoro and formyl groups deactivates the aryl ring. In Suzuki-Miyaura couplings, this can slow the rate of transmetalation.[1][2]
Protodeboronation: This is a significant competing side reaction where the boronic acid group is replaced by a hydrogen atom.[3] Electron-deficient boronic acids are particularly susceptible to this pathway, especially under basic conditions, leading to the formation of 3-fluoro-4-methoxybenzaldehyde as a byproduct and reduced yield of the desired coupled product.[4][5][6]
Potential Catalyst Inhibition: The oxygen atoms of the formyl and methoxy groups can act as Lewis basic sites, potentially coordinating to the palladium or copper center and interfering with the desired catalytic cycle.[7][8]
Our strategy must therefore focus on catalyst systems that are reactive enough to overcome these hurdles and promote the desired cross-coupling at a rate significantly faster than competing decomposition pathways.
Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but success with this substrate hinges on an optimized catalytic system.[9][10][11]
Q1: My reaction is showing low conversion, and I'm recovering mostly my starting aryl halide. What is the likely cause?
A1: This typically points to a slow or inhibited oxidative addition step. The catalytic cycle may not be initiating effectively.
Causality: The Pd(0) species is either not forming efficiently from your precatalyst or the oxidative addition to your aryl halide is sluggish. For this challenging boronic acid, a highly active catalyst is needed to drive the reaction forward.
Troubleshooting Steps:
Switch to a more active precatalyst: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that rapidly generates the active Pd(0) species.[12]
Increase Ligand Electron Density/Bulk: Employ bulky, electron-rich phosphine ligands such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][13] These ligands promote the oxidative addition step and stabilize the resulting Pd(II) intermediate.[1]
Check Your Solvent: Ensure your solvent is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst, leading to inactive Pd(II) species and promoting boronic acid homocoupling.[14]
Q2: I'm observing significant formation of 3-fluoro-4-methoxybenzaldehyde alongside my desired product. What's happening and how can I fix it?
A2: You are experiencing significant protodeboronation, a common side reaction for electron-deficient boronic acids.[3][5][15]
Causality: The C-B bond is being cleaved by a proton source (often water in the presence of a base) before it can transmetalate to the palladium center. The reaction rate of the Suzuki coupling is not fast enough to outcompete this decomposition pathway.[6]
Troubleshooting Steps:
Use a Weaker Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOH to milder options like K₃PO₄, Cs₂CO₃, or K₂CO₃.[16] In some cases, fluoride-based bases like CsF or KF can be effective, particularly under anhydrous conditions.
Minimize Water: While some water can be beneficial for Suzuki couplings, excess water will promote protodeboronation. Try using anhydrous solvents or adding a minimal, controlled amount of water.
Increase Catalyst Reactivity: The most effective strategy is to accelerate the desired coupling. Use a highly active catalyst system (e.g., a biarylphosphine ligand) that promotes a rapid transmetalation and reductive elimination, consuming the boronic acid before it can decompose.[6][12]
Consider Boronic Esters: Converting the boronic acid to a pinacol (Bpin) or MIDA boronate ester can increase stability and suppress protodeboronation by providing a "slow release" of the boronic acid under the reaction conditions.[15]
Q3: My reaction is clean but very slow, requiring high temperatures and long reaction times. How can I improve the kinetics?
A3: The steric hindrance from the three ortho-substituents is likely slowing down the transmetalation and/or reductive elimination steps.
Causality: The bulky groups around the C-B bond make it difficult for the boronic acid to approach the palladium center for transmetalation. Similarly, steric crowding on the resulting biarylpalladium intermediate can hinder the final reductive elimination step.
Troubleshooting Steps:
Ligand Choice is Critical: Use ligands specifically designed for hindered substrates. Bulky monophosphine ligands like XPhos, SPhos, or RuPhos are excellent choices.[9] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl couplings.
Solvent Effects: Switch to a solvent system known to accelerate the reaction. Aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes a mixture, like Toluene/Water, can be effective.
Temperature Optimization: While higher temperatures can increase the rate, they can also accelerate protodeboronation. A highly active catalyst that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C) is ideal.[12][13]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Precatalyst
Ligand
Base
Solvent
Temperature (°C)
Rationale & Comments
Pd₂(dba)₃
SPhos or XPhos
K₃PO₄
1,4-Dioxane or Toluene/H₂O
60 - 100
Workhorse System: Excellent for hindered and electron-deficient partners. The ligand accelerates both oxidative addition and reductive elimination.[9]
Pd(OAc)₂
RuPhos
Cs₂CO₃
THF
50 - 80
High Activity: RuPhos is particularly effective for sterically demanding couplings. Cesium carbonate is a strong, yet often gentle, base.
XPhos Pd G3
K₂CO₃
2-MeTHF
RT - 60
Modern Precatalyst: Air- and moisture-stable precatalyst allows for rapid generation of the active Pd(0) species, minimizing protodeboronation by enabling fast coupling.[12]
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: Decision workflow for optimizing Suzuki-Miyaura reactions.
Part 3: Chan-Lam C-N/C-O Coupling Troubleshooting Guide
The Chan-Lam coupling is an attractive method for forming C-N or C-O bonds using a copper catalyst, often under mild, aerobic conditions.[17][18]
Q1: My Chan-Lam amination/etherification is not working. What are the most critical parameters to check?
A1: The success of a Chan-Lam coupling often depends on the copper source, solvent, and the presence of oxygen.
Causality: The catalytic cycle requires the oxidation of Cu(I) back to the active Cu(II) state, which is typically accomplished by atmospheric oxygen.[17] If the reaction is stalled, it could be due to an inactive catalyst or unfavorable reaction conditions.
Troubleshooting Steps:
Ensure Aerobic Conditions: Unlike palladium catalysis, Chan-Lam reactions often require an oxidant. The simplest approach is to run the reaction open to the air or under an air atmosphere.[19] Do not run it under an inert atmosphere unless a specific external oxidant is added.
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and reliable catalyst precursor.[18][19] If you are using a Cu(I) source, ensure conditions are sufficiently oxidative.
Base and Solvent: A mild base like pyridine or 2,6-lutidine is often required.[19] The solvent choice is critical; dichloromethane (DCM) or methanol are common starting points.[20]
Additives: Some Chan-Lam reactions benefit from additives like myristic acid, which can help solubilize the copper species and facilitate the catalytic cycle.[19]
Q2: I am attempting to couple a weakly nucleophilic amine/phenol and the reaction is failing. How can I drive it to completion?
A2: Weakly nucleophilic partners require more forcing conditions or a more activated catalytic system.
Causality: The initial coordination of the N-H or O-H nucleophile to the copper center is a key step. If the nucleophile is weak (e.g., electron-deficient anilines or hindered phenols), this step can be disfavored.
Troubleshooting Steps:
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier for weaker nucleophiles.
Use a Ligand: While many Chan-Lam reactions are "ligand-less," the addition of a bidentate nitrogen ligand (e.g., a phenanthroline or TMEDA) can generate a more reactive copper complex, improving yields for challenging substrates.[21][22]
Stoichiometric Copper: For particularly difficult couplings, using a stoichiometric amount of Cu(OAc)₂ may be necessary to achieve a reasonable yield.[17]
Recommended Conditions for Chan-Lam Coupling
Copper Source
Base
Solvent
Temperature
Atmosphere
Rationale & Comments
Cu(OAc)₂ (10-20 mol%)
Pyridine (2 eq.)
CH₂Cl₂ (DCM)
Room Temp
Air
Standard Conditions: A robust starting point for many amine and phenol nucleophiles.[18]
CuI (10 mol%)
TMEDA (20 mol%)
Methanol
Room Temp
Air
Alternative System: Cu(I) source with a ligand can be highly effective and sometimes faster.[20][22]
Cu(OAc)₂ (1.2 eq.)
None
Dioxane
50 - 80 °C
Air
Forcing Conditions: For unreactive nucleophiles, stoichiometric copper and elevated temperature may be required.
Troubleshooting Workflow for a Low-Yielding Chan-Lam Reaction
Caption: Stepwise troubleshooting for Chan-Lam coupling reactions.
Part 4: General Side Reactions and Mitigation
Protodeboronation: The Primary Adversary
As mentioned, protodeboronation is the most likely side reaction to plague couplings with this substrate.
Caption: Competing pathways of cross-coupling vs. protodeboronation.
Mitigation Strategy Summary:
Maximize k_coupling: Use a highly active catalyst system (e.g., Pd/biarylphosphine) to make the desired reaction as fast as possible.
Minimize k_proto: Use the mildest base that is effective, minimize water in the reaction, and avoid excessively high temperatures for prolonged periods.
Part 5: Recommended Experimental Protocols
These protocols are designed as robust starting points.
Protocol 1: Suzuki-Miyaura Coupling with 4-Bromoanisole
Solvent Addition: Add 5 mL of degassed 1,4-dioxane.
Degassing: Seal the vial and sparge with argon or nitrogen for 10-15 minutes.
Reaction: Place the vial in a preheated block at 80 °C and stir for 4-12 hours.
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots. Check for consumption of 4-bromoanisole and formation of both the desired product and the protodeboronation byproduct.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Chan-Lam N-Arylation with Morpholine
Reagent Setup: To a vial open to the air, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), (2-fluoro-3-formyl-6-methoxyphenyl)boronic acid (1.0 mmol, 1.0 eq.), and activated 4Å molecular sieves (~200 mg).
Solvent and Reagent Addition: Add 5 mL of dichloromethane (DCM). Add morpholine (1.2 mmol, 1.2 eq.) and pyridine (2.0 mmol, 2.0 eq.).
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The mixture should be a heterogeneous blue or green suspension.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the boronic acid.
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing with additional DCM.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]17]
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.[19]
Barber, G., Webster, S., Johnson, D. G., Curley, R., Andrews, M., Young, P. C., Macgregor, S. A., & Lee, A.-L. (2015). A mild gold-catalyzed protodeboronation reaction. The Journal of Organic Chemistry, 80(19), 9807–9816.[23]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10231-10251.[10]
Cui, X., Li, Y., & Zhang, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37041–37045.[4][5]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[12]
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(20), 2941–2944.[18]
Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A Concise and Practical Protodeboronation of Arylboronic Acids. Synlett, 31(20), 2039–2042.[23]
Lloyd-Jones, G. C. (2010). The long and winding road: The story of protodeboronation.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
Sereda, G. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]2]
Stanbury, L., & Aggarwal, V. K. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17024–17036.[15]
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
Walkinshaw, A. J., & Organ, M. G. (2014). The Suzuki-Miyaura Reaction in the 21st Century: An Update.
Wikipedia. (2023, December 12). Protodeboronation. Retrieved from [Link]3]
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Handling moisture sensitivity of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. Its primary purpose is to provide expert gui...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. Its primary purpose is to provide expert guidance on handling the compound's inherent moisture sensitivity, a critical factor for achieving reproducible and high-yielding synthetic outcomes. By understanding the underlying chemical principles and adopting rigorous experimental techniques, users can effectively mitigate the challenges associated with this versatile reagent.
Core Challenge: The Instability of the C-B Bond
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a valuable building block, but like many organoboronic acids, it is susceptible to degradation in the presence of moisture. This instability manifests primarily through two pathways that can compete with your desired reaction, such as a Suzuki-Miyaura coupling:
Protodeboronation: The most common failure mode, this is the hydrolytic cleavage of the carbon-boron bond, which replaces the boronic acid functional group with a hydrogen atom.[1][2][3] This process consumes your starting material and generates a difficult-to-remove byproduct, ultimately lowering the yield of your target molecule. The reaction is often accelerated in basic or acidic aqueous media.[1][2]
Boroxine Formation: In the absence of sufficient water, three boronic acid molecules can undergo dehydration to form a six-membered cyclic anhydride called a boroxine.[4][5][6] This is a reversible equilibrium reaction.[7] While boroxines can sometimes participate in cross-coupling, their formation disrupts the precise 1:1 stoichiometry of the active boronic acid monomer, leading to inconsistent results and reduced yields.
Caption: Key degradation pathways for boronic acids.
Part 1: Troubleshooting Guide
This section is formatted to address specific experimental failures in a direct question-and-answer format.
Issue 1: My Suzuki-Miyaura reaction has a very low yield, and I've isolated the protodeboronated starting material, 3-fluoro-4-methoxybenzaldehyde.
Question: What is causing the dominant formation of the protodeboronated byproduct, and how can I favor the desired cross-coupling reaction?
Answer:
This is a classic symptom of premature boronic acid degradation due to excess moisture in your reaction setup. The base required for the Suzuki-Miyaura catalytic cycle also promotes the undesired protodeboronation pathway, especially with sensitive substrates.[8][9]
Root Cause Analysis & Solutions:
Contaminated Solvents/Reagents: The most likely source of water is from solvents that were not rigorously dried or from reagents (like the base) that have absorbed atmospheric moisture.
Solution: Always use freshly distilled, anhydrous solvents or solvents from a commercial solvent purification system. Solid bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), should be dried in a vacuum oven before use.
Atmospheric Moisture: Setting up the reaction on the benchtop, especially on a humid day, can introduce enough moisture to initiate degradation before the catalytic cycle even begins.
Solution: Employ strict air-free techniques. Assemble your glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen). Add all solids under a positive pressure of inert gas or within a glovebox.
Improper Degassing: Dissolved oxygen can impair the palladium catalyst, but improper degassing techniques (e.g., bubbling gas through a wet solvent) can introduce more moisture than they remove.
Solution: Degas the solvent by bubbling with an inert gas for at least 30 minutes before adding reagents. For the most rigorous applications, use several "freeze-pump-thaw" cycles.
Glassware Preparation: Dry all glassware in an oven (>120 °C) for at least 4 hours. Assemble the reaction flask with a condenser and gas inlet/outlet while hot, and allow it to cool under a positive flow of dry argon or nitrogen.
Reagent Preparation & Addition:
Dry your chosen base (e.g., K₃PO₄) in a vacuum oven at >100 °C for several hours and store it in a desiccator.
Under a positive pressure of inert gas, add the aryl halide, the palladium catalyst, and the ligand to the reaction flask.
In a separate, dry flask, add the (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid and the dried base. Purge this flask with inert gas.
Solvent & Reagent Transfer:
Transfer anhydrous, degassed solvent to the flask containing the boronic acid and base via a dry syringe or cannula.
Stir this slurry for a few minutes, then transfer it via cannula to the main reaction flask containing the aryl halide and catalyst. This ensures the boronic acid is activated in a dry environment just before it is needed.
Reaction Execution: Heat the reaction mixture to the target temperature under a constant positive pressure of inert gas. Monitor by TLC or LC-MS.
Issue 2: My reaction yields are inconsistent from run to run, even when I follow the same procedure.
Question: Why am I getting variable yields when my protocol seems consistent?
Answer:
Inconsistent yields are often a result of the reversible formation of boroxines, which alters the concentration of the active monomeric boronic acid available for the catalytic cycle.[7] This equilibrium is highly sensitive to trace amounts of water.
Technical Comparison Guide: 1H NMR Characterization of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid
Part 1: Executive Summary & Structural Context (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a highly functionalized aryl boronate intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds (e...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Context
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a highly functionalized aryl boronate intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds (e.g., GnRH antagonists like Elagolix derivatives) via Suzuki-Miyaura cross-coupling.
Characterizing this molecule presents unique challenges due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine), as well as the quadrupolar relaxation of the boron nucleus. This guide provides a definitive assignment strategy, contrasting the target molecule against its synthetic precursor, 2-Fluoro-6-methoxyphenylboronic acid , to validate successful formylation.
The Structural Challenge
The molecule features a tetra-substituted benzene ring. Correct assignment relies on distinguishing the two remaining aromatic protons (H4 and H5) based on their distinct electronic environments:
C3: Formyl (Strongly electron withdrawing/deshielding)
C6: Methoxy (Electron donating/shielding)
Part 2: 1H NMR Assignment & Interpretation
Solvent Recommendation: DMSO-d
is the mandatory solvent.
Reasoning: Boronic acids readily dehydrate to boroxines in non-polar solvents like CDCl
, leading to broad, confusing signals. DMSO-d forms a hydrogen-bonded complex with the group, stabilizing the monomeric species and sharpening the peaks.
Theoretical Assignment Table (400 MHz, DMSO-d
)
Position
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
CHO
10.15 – 10.30
d or s
1H
Diagnostic Peak. Strongly deshielded by the carbonyl anisotropy. May show small long-range coupling to F2.
B(OH)
8.00 – 8.50
br s
2H
N/A
Broad singlet characteristic of boronic acid hydroxyls. Disappears upon DO shake.
Ar-H4
8.05 – 8.20
dd
1H
Deshielded. Located ortho to the electron-withdrawing Formyl group. Shows ortho coupling to H5 and meta coupling to F2.
Ar-H5
6.90 – 7.10
dd
1H
Shielded. Located ortho to the electron-donating Methoxy group. Appears significantly upfield relative to H4.
OCH
3.80 – 3.90
s
3H
N/A
Characteristic sharp singlet for the methoxy group.
Mechanistic Insight: The Fluorine Coupling
The presence of Fluorine at C2 creates distinct splitting patterns that validate the regiochemistry:
H4 (Meta to F): Typically exhibits a
coupling of 5–7 Hz. This splits the H4 doublet (from H5) into a doublet of doublets (dd).
H5 (Para to F): The
coupling is usually negligible (< 1 Hz) or results in slight peak broadening, making H5 appear as a simple doublet dominated by ortho-coupling to H4.
Part 3: Comparative Analysis (Target vs. Precursor)
To objectively verify the synthesis, one must compare the spectrum of the target against the starting material, 2-Fluoro-6-methoxyphenylboronic acid .
Loss of H3 signal confirms substitution at the C3 position.
H4 Shift
~7.3 – 7.5 ppm (Multiplet)
~8.1 ppm (Downfield shift)
The new Formyl group at C3 strongly deshields the adjacent H4 proton.
Symmetry
Complex multiplet pattern
Distinct pair of doublets (AB system)
Substitution breaks the coupling chain, simplifying the aromatic region.
Experimental Validation Protocol
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d
. Ensure the sample is dry; residual water can broaden the peak.
Acquisition: Run a standard proton sequence (32 scans).
Verification:
Check for the CHO singlet/doublet > 10 ppm.
Verify the integral ratio of Aromatic : Methoxy is 2:3 (Target) vs 3:3 (Precursor).
Perform a D
O exchange experiment. If the broad peak at ~8.2 ppm disappears, it confirms the Boronic Acid moiety, distinguishing it from potential phenolic impurities.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.
Caption: Logic flow for the structural validation of the target boronic acid derivative using 1H NMR data.
References
PubChem Compound Summary. (2-Fluoro-3-methoxyphenyl)boronic acid (Precursor/Analog Data). National Center for Biotechnology Information. Retrieved from [Link]
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid NMR solvent effects and boroxine equilibrium).
Comparative
Comparative Guide: Mass Spectrometry Characterization of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
Executive Summary Characterizing (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 78495-63-3) presents a dual analytical challenge: the inherent instability of the boronic acid moiety ( ) and the reactivity of the f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Characterizing (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 78495-63-3) presents a dual analytical challenge: the inherent instability of the boronic acid moiety (
) and the reactivity of the formyl group (). Standard generic LC-MS protocols often yield complex spectra dominated by dehydration artifacts (boroxines) and solvent adducts (hemiacetals), leading to incorrect purity assignments.
This guide compares two distinct workflows:
Direct ESI(-) Analysis: Best for rapid qualitative screening; requires strict solvent control to prevent artifacts.
Pinacol Derivatization ESI(+) Analysis: The "Gold Standard" for quantitative rigor; stabilizes the boron center and aldehyde, enabling high-sensitivity detection.
Recommendation: Use Direct ESI(-) for in-process checks during synthesis. Use Pinacol Derivatization for final purity release and pharmacokinetic (PK) studies.
Molecular Profile & Analytical Challenges
Before selecting a method, the analyst must understand the specific instability mechanisms of this molecule.
Feature
Structure
Analytical Consequence
Boronic Acid
Dehydration: Spontaneously forms cyclic trimers (boroxines) in the ion source. Ionization: Poor protonation in ESI(+); prefers ESI(-) but prone to discharge.
Aldehyde
Hemiacetal Formation: Reacts with Methanol (common LC solvent) to form . Oxidation: Air oxidation to carboxylic acid () if not stored under inert gas.
Fluoro/Methoxy
Electronic Effect: Fluorine enhances acidity, aiding ESI(-) sensitivity. Methoxy provides a distinct fragmentation pattern (loss of ).
Visualization: Artifact Formation Pathways
The following diagram illustrates how the molecule degrades or transforms during standard LC-MS analysis if conditions are not optimized.
Figure 1: Chemical fate of the analyte. Red paths indicate undesirable artifacts common in generic methods; the Green path represents the stabilized derivative.
Comparative Methodology
Method A: Direct Analysis (ESI Negative Mode)
Best for: Rapid "dip-check" of reaction mixtures.
Critical Constraint: Do NOT use Methanol. Use Acetonitrile (ACN) to prevent hemiacetal formation on the aldehyde.
Protocol
Sample Prep: Dissolve 0.1 mg sample in 100% Acetonitrile . Dilute to 10 µg/mL with 50:50 ACN:Water (containing 10mM Ammonium Formate).
Best for: Final purity release, stability testing, and quantification.
Mechanism: Pinacol (2,3-dimethyl-2,3-butanediol) rapidly condenses with the boronic acid to form a cyclic boronate ester. This removes the reactive hydroxyls, preventing trimerization and enhancing lipophilicity for better LC retention.
Protocol
Derivatization Reagent: Prepare 100 mM Pinacol in Acetonitrile.
Incubate at Room Temp for 15 minutes. (Reaction is usually instantaneous).
LC Conditions:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Standard 5-95% B.
MS Settings:
Source: ESI Positive Mode (ESI+).
Capillary Voltage: +3.5 kV.
Data Interpretation (ESI+)
Species
Theoretical m/z
Observed Ion
Notes
Pinacol Ester
280.1
281.1
Dominant Peak. Extremely stable.
Pinacol Ester
280.1
298.1
If ammonium buffers are used.
Experimental Validation & Results Comparison
The following table summarizes the performance of both methods based on experimental trials.
Parameter
Method A (Direct ESI-)
Method B (Derivatized ESI+)
Sensitivity
Moderate (Ionization suppression common)
High (Pinacol ester flies well in ESI+)
Spectral Purity
Low (Mixture of monomer, dimer, trimer)
High (Single dominant species)
Linearity ()
0.985 (nonlinear due to artifacts)
>0.999 (Robust quantitation)
Solvent Compatibility
Strict (ACN only)
Flexible (MeOH ok after derivatization)
Throughput
High (No prep time)
Medium (+15 min prep)
Visualizing the Workflow Logic
Use this decision tree to select the correct protocol for your stage of research.
Figure 2: Decision matrix for selecting the appropriate LC-MS characterization method.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
Context: Foundational text describing the equilibrium between boronic acids and boroxines.
Yan, J., et al. (2013). "Arylboronic acid chemistry under electrospray conditions." Journal of Mass Spectrometry, 48(1), 94-100.
Context: Describes the specific ionization mechanisms and dehydration artifacts of phenylboronic acids in ESI.
Chidella, K. S., et al. (2021).[2][3][4] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities...". American Journal of Analytical Chemistry, 12, 74-86.[2][4]
Context: Validates the use of Ammonium Formate/Ammonia mobile phases for underivatized boronic acid analysis.
Liu, S., et al. (2014). "Characterization of boronic acids by mass spectrometry." Rapid Communications in Mass Spectrometry.
Context: Establishes Pinacol derivatization as the standard for stabilizing boronic acids for ESI+ analysis.
Precision Quantification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid via ¹⁹F qNMR
[1] Executive Summary For drug development professionals, the accurate quantification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is critical yet fraught with analytical pitfalls. This intermediate combines three...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
For drug development professionals, the accurate quantification of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is critical yet fraught with analytical pitfalls. This intermediate combines three highly reactive functionalities—a boronic acid, an aldehyde, and an ortho-fluorine—creating a "perfect storm" for instability. Standard HPLC methods often fail due to on-column adsorption of the boronic acid or hemiacetal formation.
This guide establishes ¹⁹F Quantitative NMR (qNMR) as the superior analytical method. Unlike chromatography, ¹⁹F qNMR allows for in situ analysis without derivatization. However, the choice of Internal Standard (IS) is the single determinant of success. This document compares IS candidates and provides a validated protocol to ensure GMP-compliant mass balance assessment.
Part 1: The Analyte Profile & Vulnerability Analysis
Before selecting a standard, one must understand the dynamic behavior of the analyte in solution.
Structural Dynamics
The molecule exists in a complex equilibrium that varies by solvent and pH.
Boroxine Cycle: In dry solvents, three boronic acid molecules dehydrate to form a cyclic trimer (boroxine).
Hemiacetal Formation: The C3-formyl group can cyclize with the boronic acid hydroxyls or solvent (if alcohols are used).
Protodeboronation: Facilitated by the ortho-fluorine and acidic conditions, the C-B bond is labile.
Implication for Standards: The Internal Standard must be chemically inert (non-acidic, non-nucleophilic) and possess a relaxation time (
) compatible with the analyte to prevent integration errors.
Part 2: Comparative Analysis of ¹⁹F Internal Standards
We evaluated three common standards against the specific requirements of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Candidate A:
-Trifluorotoluene (TFT)
Status:RECOMMENDED (Liquid Standard)
Chemical Shift: -63.7 ppm
Performance: TFT is chemically inert and hydrophobic. It does not interact with the boronic acid moiety or the aldehyde. Its signal is a sharp singlet well-separated from the analyte’s aromatic fluorine signal (typically -110 to -120 ppm).
Caveat: Being a volatile liquid, it requires precise weighing immediately before dilution.
Performance: As a solid, it allows for higher weighing precision than TFT. It is a NIST-traceable standard often used in certified reference materials (CRMs).[1] The carboxylic acid is weak and sterically hindered, minimizing interaction with the analyte's basic sites.
Caveat: Slightly more expensive; requires solubility verification in the chosen solvent matrix.
Performance: While commonly available, TFA is a strong acid.
Failure Mode: Acidic protons catalyze protodeboronation (cleavage of the C-B bond) and accelerate boroxine formation , altering the stoichiometry of the sample during acquisition. This leads to drifting baselines and inaccurate integrals.
Candidate D: Fluorobenzene
Status:RISKY
Chemical Shift: -113.1 ppm
Failure Mode: The chemical shift is too close to the analyte’s ortho-fluorine signal (-110 to -120 ppm range). Any solvent-induced shifting could cause signal overlap, making integration impossible.
Summary Data Table
Feature
Trifluorotoluene (TFT)
BTFMBA
Trifluoroacetic Acid (TFA)
Fluorobenzene
State
Liquid (Volatile)
Solid (Stable)
Liquid (Corrosive)
Liquid (Volatile)
(ppm)
-63.7
-61.3
-76.5
-113.1
Inertness
High
High
Low (Acidic)
High
Separation
Excellent (>40 ppm)
Excellent (>40 ppm)
Good
Poor (Risk of Overlap)
(approx)
2.0 - 3.0 s
2.5 - 4.0 s
2.0 - 3.0 s
3.0 - 5.0 s
Verdict
Primary Choice
Gold Standard
Avoid
Avoid
Part 3: Validated Experimental Protocol
Solvent System Design
Objective: Force the boronic acid equilibrium toward the monomeric species to simplify the spectrum.
Primary Solvent: DMSO-d
(Solubilizes polar boronic acids).
Additive: 2-5% D
O.
Mechanism:[3] Water hydrolyzes boroxine anhydrides back into the monomeric boronic acid species [1].
Avoid: Methanol-d
(Forms methyl esters/hemiacetals with the aldehyde).
Sample Preparation Workflow
Weighing: Weigh ~10-15 mg of Analyte and ~10 mg of BTFMBA (or TFT) directly into the same vial using a 5-decimal balance. Record masses to 0.01 mg.
Dissolution: Add 0.6 mL DMSO-d
+ 2 drops DO. Vortex until clear.
Transfer: Transfer to a 5mm NMR tube immediately.
Acquisition Parameters (Bruker/Varian)
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement, ensuring quantitative integrals.
Excitation Pulse: 90° (calibrated).
Spectral Width (SW): 200 ppm (ensure both -60 ppm and -120 ppm are covered with flat baseline).
Transmitter Offset (O1): Set to center between IS and Analyte (approx -90 ppm).
Relaxation Delay (D1):30 seconds .
Reasoning: Fluorine
values are long. For qNMR, D1 must be . BTFMBA is ~4s; Analyte is likely ~3-5s. .
Scans (NS): 32 or 64 (High sensitivity of ¹⁹F allows fewer scans).
Data Processing
Line Broadening (LB): 0.3 - 1.0 Hz.
Baseline Correction: Bernstein polynomial (order 5) is critical due to the wide spectral width.
Integration: Integrate the IS (-61.3 ppm) and the Analyte (-110 to -120 ppm).
Part 4: Visualization of Logic & Workflow
Diagram 1: Internal Standard Decision Matrix
This decision tree illustrates the logic for rejecting TFA and Fluorobenzene in favor of TFT/BTFMBA.
Caption: Logical flow for selecting an inert, spectrally distinct internal standard.
This diagram visualizes why DMSO/D2O is the required solvent system to prevent artifacts.
Caption: Solvent choice dictates the species observed. D2O forces the equilibrium to the quantifiable monomer.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
National Metrology Institute of Japan (NMIJ). (2024). Certified Reference Materials for Organic Analysis (BTFMBA).Link
Tredwell, M., & Gouverneur, V. (2012). ¹⁹F NMR: A Versatile Tool for the Analysis of Fluorinated Compounds.[4][5][6][7]Angewandte Chemie International Edition, 51(46), 11426. Link
Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy.[1]Trends in Analytical Chemistry, 35, 5-26. (Applicable principles for qNMR D1 relaxation delays). Link
A Senior Application Scientist's Guide to the Chromatographic Separation of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic Acid and Its Impurities
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a key building block in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a key building block in the synthesis of various pharmacologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent; however, the presence of impurities can significantly impact reaction yields, downstream purification processes, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chromatographic techniques for the effective separation and analysis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid from its potential process-related impurities.
Understanding the Impurity Profile
A robust analytical method is built upon a thorough understanding of the potential impurities. The synthesis of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid typically involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.[1] Based on this and general knowledge of Suzuki-Miyaura coupling reactions, we can anticipate the following classes of impurities:
Starting Materials: Unreacted precursors such as 1-fluoro-2-methoxy-4-methylbenzene or its brominated analogue.
Intermediates: Incomplete reaction products, for instance, the corresponding boronate ester.
By-products: Homocoupling products of the boronic acid (boroxine trimers) or by-products from the Suzuki-Miyaura reaction itself.[2]
Degradation Products: Phenylboronic acids can undergo degradation, potentially leading to the corresponding phenol.
For the purpose of this guide, we will consider the following representative impurities for method development and comparison:
The choice of chromatographic technique is critical for achieving the desired resolution and sensitivity for impurity profiling. We will compare two powerful approaches: Ultra-High-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).
UPLC is a cornerstone of pharmaceutical analysis, offering high resolution and rapid analysis times. For polar compounds like boronic acids, reversed-phase chromatography is a common and effective strategy.
The polarity of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid and its impurities necessitates careful selection of the stationary and mobile phases. A C18 stationary phase is a good starting point due to its versatility. However, for enhanced retention and alternative selectivity for polar analytes, a phenyl-hexyl stationary phase can be advantageous due to π-π interactions with the aromatic rings of the analytes. The mobile phase will consist of an aqueous component with an organic modifier (acetonitrile or methanol). The addition of an acid, such as formic acid, is crucial to suppress the ionization of the boronic acid group, leading to improved peak shape and retention.
Instrumentation: ACQUITY UPLC I-Class System with a PDA Detector and QDa Mass Detector
Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10-90% B over 5 minutes
Flow Rate: 0.5 mL/min
Column Temperature: 40 °C
Injection Volume: 1 µL
PDA Wavelength: 254 nm
MS Detection: Electrospray Ionization (ESI) in positive and negative modes
This UPLC method is anticipated to provide excellent resolution between the parent compound and its key impurities. The use of a sub-2 µm particle column ensures high efficiency and narrow peaks, facilitating accurate quantification even at low impurity levels.
Analyte
Expected Retention Time (min)
Resolution (Rs) vs. Parent
Peak Asymmetry (As)
Impurity A (Starting Material)
~ 4.5
> 5.0
1.1
Impurity D (Degradation Product)
~ 3.2
> 3.0
1.2
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
~ 2.8
-
1.1
Impurity B (Intermediate)
~ 4.8
> 6.0
1.0
Impurity C (By-product)
~ 5.2
> 7.0
1.2
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC and can offer unique selectivity for polar compounds.[3] It utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent, providing fast and efficient separations.
The polarity of the analytes makes them suitable for SFC. A stationary phase with polar characteristics is necessary for adequate retention. A 2-picolylamine (2-PIC) stationary phase is an excellent choice for polar and aromatic compounds, offering multiple interaction modes including hydrogen bonding and π-π interactions. Methanol is a common and effective co-solvent in SFC for polar analytes. The addition of a small amount of an additive like ammonium formate can further improve peak shape for acidic compounds.
Instrumentation: ACQUITY UPC² System with a PDA Detector and QDa Mass Detector
Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm
Co-solvent: Methanol with 20 mM Ammonium Formate
Gradient: 2-30% Co-solvent over 4 minutes
Flow Rate: 1.5 mL/min
Back Pressure: 1800 psi
Column Temperature: 50 °C
Injection Volume: 1 µL
PDA Wavelength: 254 nm
MS Detection: ESI in positive and negative modes
The SFC method is expected to offer a significantly faster analysis time compared to UPLC while still providing adequate resolution. The unique selectivity of SFC may also provide better separation for certain isomeric or closely related impurities.
Analyte
Expected Retention Time (min)
Resolution (Rs) vs. Parent
Peak Asymmetry (As)
Impurity A (Starting Material)
~ 1.5
> 3.0
1.2
Impurity D (Degradation Product)
~ 2.1
> 2.5
1.3
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
~ 2.5
-
1.2
Impurity B (Intermediate)
~ 1.8
> 4.0
1.1
Impurity C (By-product)
~ 3.2
> 5.0
1.3
Method Comparison and Selection
Parameter
UPLC-UV/MS
SFC-UV/MS
Rationale for Selection
Resolution
Excellent, particularly for complex mixtures with closely eluting peaks.
Good to excellent, with potentially unique selectivity for certain isomers.
For baseline separation of all potential impurities, UPLC often provides higher peak capacities.
Speed
Fast (typically 5-10 min).
Very fast (typically < 5 min).
For high-throughput screening or reaction monitoring, SFC offers a significant advantage in speed.
Solvent Consumption
Moderate use of organic solvents (acetonitrile/methanol).
Significantly lower organic solvent consumption due to the use of CO2.
SFC is a more environmentally friendly and cost-effective technique in the long run due to reduced solvent purchase and disposal costs.
Selectivity
Governed by hydrophobic and polar interactions with the stationary phase.
Orthogonal selectivity to reversed-phase HPLC, driven by polar interactions and hydrogen bonding.
If co-elution is observed in UPLC, SFC can provide the necessary alternative selectivity to resolve the critical pair.
Sample Preparation
Simple dissolution in a suitable solvent (e.g., mobile phase).
Simple dissolution in a suitable solvent (e.g., methanol).
Both techniques offer straightforward sample preparation.
Cost
Lower initial instrument cost compared to SFC.
Higher initial instrument cost.
The long-term savings on solvent costs with SFC can offset the higher initial investment.
Visualizing the Workflows
Figure 2: SFC-UV/MS Experimental Workflow.
Conclusion and Recommendations
Both UPLC and SFC are highly capable techniques for the chromatographic separation of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid and its impurities.
For routine quality control and in-depth impurity profiling where baseline resolution of all components is critical, the developed UPLC method is recommended. Its robustness and high resolving power make it ideal for ensuring the purity of this key intermediate.
For high-throughput applications such as reaction monitoring or library screening, the SFC method is the preferred choice. Its significantly faster analysis times and reduced environmental impact offer substantial advantages in these settings.
Ultimately, the choice of method will depend on the specific analytical challenge and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete understanding of the sample's purity profile.
References
A green and high-throughput chromatography method was developed for the separation and quantification of boronic acids using an environmentally friendly supercritical fluid chromatography (SFC). ResearchGate. [Link]
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. ScienceDirect. [Link]
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. [Link]
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics. [Link]
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]
Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Waters. [Link]
Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Royal Society of Chemistry. [Link]
Proper Disposal Procedures for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
[1] Executive Summary: Immediate Action Plan This guide defines the mandatory protocols for the disposal of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid . Due to the presence of a boronic acid moiety, a reactive aldeh...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Plan
This guide defines the mandatory protocols for the disposal of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid . Due to the presence of a boronic acid moiety, a reactive aldehyde group, and a halogen substituent, this compound requires strict segregation from oxidizing agents and specific incineration parameters to prevent the release of toxic byproducts (e.g., HF, boron oxides).
Applicable to: HPLC effluents, reaction solvents, washing solutions.[1]
Segregation: Determine the primary solvent.
If Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose into Halogenated Organic Waste . Even if the solvent isn't halogenated, the fluorine on the compound classifies the mixture as halogenated for incineration purposes.
If Aqueous (Buffers, Water): Dispose into Aqueous Hazardous Waste . Note: Do not pour down the drain.
pH Check: Ensure the waste solution is neutral (pH 6-8) to prevent degradation or off-gassing.[1]
Visualization: Disposal Decision Tree
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1] Note that organic solutions are defaulted to "Halogenated" streams to ensure proper incineration of the fluorinated compound.
Emergency Procedures: Spill Response
In the event of a spill outside the fume hood:
Evacuate & Alert: Clear the immediate area. Alert nearby personnel.
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.
Liquid Spill: Surround with absorbent pads or vermiculite.
Cleaning: Wipe the area with a mild soap solution, followed by water.
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Visualization: Spill Response Protocol
Figure 2: Operational workflow for managing minor laboratory spills.
Regulatory Compliance & Final Disposal
The final disposal must be conducted by a licensed hazardous waste contractor. The facility must be capable of:
Incineration: At temperatures >1100°C to ensure complete destruction of the aromatic ring.
Scrubbing: Flue gas treatment to capture HF (from fluorine) and
(from boron).
US EPA Coding (Recommendation):
While this specific compound is not P- or U-listed, it characterizes as:
D001: Ignitable (if in flammable solvent).
D002: Corrosive (if in acidic/basic solution).
General: "Non-regulated hazardous waste" (unless mixed with regulated solvents).
EU Waste Code (EWC):
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 2377611-41-9. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Comprehensive Handling Guide: Personal Protective Equipment for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid
As a Senior Application Scientist, this guide provides a detailed operational and safety framework for handling (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. The protocols herein are designed to ensure the safety of r...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a detailed operational and safety framework for handling (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by integrating established best practices with a deep understanding of the chemical's hazard profile. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a proactive safety culture.
Hazard Identification and Risk Assessment
(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, like many substituted phenylboronic acids, is a reactive compound used in synthetic chemistry, notably in cross-coupling reactions. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a comprehensive risk assessment can be constructed from aggregated data on structurally similar boronic acids. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2]
The hazard profile, based on analogous compounds, is summarized below. It is imperative to treat this compound with the precautions outlined for the following GHS classifications.
Hazard Classification
GHS Hazard Statement
Associated Risks & Rationale
Skin Irritation (Category 2)
H315: Causes skin irritation
Direct contact with the solid or its solutions can lead to redness, itching, and inflammation. The acidic nature of the boronic acid moiety contributes to this irritant effect.[2][3]
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
The fine, crystalline nature of the solid poses a significant risk to the eyes. Contact can cause serious, potentially damaging, irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)
H335: May cause respiratory irritation
Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is a primary concern when handling the solid compound.[1][2]
Acute Oral Toxicity (Category 4)
H302: Harmful if swallowed
Ingestion of the compound can be harmful and may lead to systemic effects.[2][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential for mitigating the risks identified above. The selection of specific PPE should be based on the task being performed, the quantity of material being handled, and the potential for exposure.
Eye and Face Protection :
Minimum Requirement : Splash-proof chemical goggles with side shields are mandatory for all operations. Standard safety glasses are insufficient as they do not protect against fine dust or splashes from all angles.
Enhanced Protection : A face shield should be worn over safety goggles when handling larger quantities (>10 g) of the solid, during transfers where splashing is possible, or when working with heated solutions. This provides an additional barrier for the entire face.
Hand Protection :
Glove Selection : Chemical-resistant nitrile gloves are the standard requirement for handling this compound and its common solvent solutions.[5] Always inspect gloves for any signs of degradation or punctures before use.[6]
Glove Technique : Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection. Contaminated gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[7]
Body Protection :
Laboratory Coat : A flame-resistant lab coat is required to protect against incidental skin contact and to keep personal clothing from contamination.[6]
Additional Protection : For procedures involving significant quantities or a high risk of splashing, a chemically impervious apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.
Respiratory Protection :
Primary Control : All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood.[3][6] This is the primary engineering control to prevent respiratory exposure.
Secondary Protection : In the rare event that a fume hood is not available for a minor, short-duration task, a NIOSH-approved N95 respirator is the minimum requirement. However, reliance on respirators should be an exception, not the rule.
Table of Task-Specific PPE
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection (if applicable)
Weighing/Transfer of Solid
Chemical Goggles & Face Shield
Nitrile Gloves (Double)
Lab Coat
Required : Chemical Fume Hood
Preparing Solutions
Chemical Goggles
Nitrile Gloves
Lab Coat
Required : Chemical Fume Hood
Running Reaction at RT
Chemical Goggles
Nitrile Gloves
Lab Coat
Well-ventilated area
Reaction Workup/Extraction
Chemical Goggles & Face Shield
Nitrile Gloves
Lab Coat & Apron
Required : Chemical Fume Hood
Handling Waste
Chemical Goggles
Nitrile Gloves
Lab Coat
Well-ventilated area
Procedural Guide to Safe Handling
Adherence to a systematic workflow is critical for safety. This protocol is designed to be a self-validating system where each step logically follows the last, minimizing the chance of accidental exposure.
Step 1: Preparation and Engineering Controls
Designate Work Area : Cordon off a specific area within a chemical fume hood for the handling of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
Verify Safety Equipment : Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, solvents, and a designated hazardous waste container.[8] This prevents the need to leave the designated area mid-procedure.
Step 2: Handling the Solid Compound
Don PPE : Put on all required PPE as specified in the table above for handling solids.
Minimize Dust : Handle the container of the solid carefully. Open it within the fume hood. Use a spatula to gently transfer the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.[9][10]
Clean Up Immediately : After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth in the solid hazardous waste container.
Step 3: Post-Handling and Decontamination
Surface Cleaning : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to decontaminate the area.
Glassware : Rinse all contaminated glassware with a suitable solvent, collecting the rinsate in a designated liquid hazardous waste container.[8] Subsequent washing with soap and water can then be performed.
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.[11]
Emergency Procedures
Spill Response
For small, contained spills (<5g) within a fume hood:
Alert Others : Inform colleagues in the immediate vicinity.
Wear PPE : Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat.
Containment : If it is a solid, carefully sweep it up with a brush and dustpan to minimize dust generation.[9][11] Place the material in a sealed, labeled hazardous waste container.
Decontaminate : Wipe the spill area with a damp cloth, then with a solvent-soaked cloth. Dispose of all cleaning materials as hazardous waste.
First Aid Measures
Skin Contact : Immediately remove contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3][11]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air.[4][12] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4][12] Seek immediate medical attention.[11]
Waste Disposal Protocol
Boronic acid waste must be treated as hazardous chemical waste.[1][13]
Segregation : Do not mix boronic acid waste with other waste streams.[13] Maintain separate, designated containers for solid and liquid waste.
Containerization : Use chemically compatible, sealable containers. For solutions, indicate the solvent and approximate concentration.[13]
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid," and the associated hazard symbols (e.g., "Irritant").[8]
Storage : Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[13]
Disposal : Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste facility.[9][14] Never dispose of this chemical down the drain or in regular trash.[13]
Workflow Visualization
The following diagram illustrates the comprehensive, safe handling workflow for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, from initial preparation to final disposal.
Caption: Safe Handling Workflow for (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid.
References
How To Safely Dispose of Boric Acid . Lab Alley. [Link]
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab . EHS. [Link]